Undecane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25826-10-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
undecane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h3-9H2,1-2H3 |
InChI Key |
PZMFITAWSPYPDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel Undecane-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecane-2,4-dione, a β-dicarbonyl compound, presents a versatile scaffold for the development of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological applications of this promising class of molecules. Key synthetic strategies, including the Claisen condensation and the Knoevenagel condensation, are detailed with illustrative experimental protocols. Furthermore, this document explores the antimicrobial and anti-inflammatory activities exhibited by related β-diketone structures, suggesting promising avenues for future research and drug development based on the this compound core. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction
β-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. This structural motif imparts unique chemical reactivity, including keto-enol tautomerism, which plays a crucial role in their biological activity. Many naturally occurring and synthetic β-diketones have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3]
The this compound scaffold, with its eleven-carbon backbone, offers a lipophilic character that can be advantageous for membrane permeability and interaction with biological targets. The synthesis of novel derivatives of this compound is a promising strategy for the development of new therapeutic agents. This guide outlines the primary synthetic routes to access these derivatives and discusses their potential biological significance.
Synthetic Methodologies
The synthesis of this compound derivatives can be primarily achieved through two classical and robust reactions: the Claisen condensation for the formation of the β-diketone core and the Knoevenagel condensation for the functionalization of the active methylene group.
Claisen Condensation for the Synthesis of the this compound Core
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a ketone in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone.[4] To synthesize the parent this compound, an ester can be reacted with a ketone.
General Reaction Scheme:
Caption: General workflow for Claisen condensation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Dry ethanol (100 mL) and sodium metal (2.3 g, 0.1 mol) are carefully added to the flask. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.
-
Reactant Introduction: A mixture of ethyl nonanoate (18.6 g, 0.1 mol) and dry acetone (5.8 g, 0.1 mol) is added dropwise to the sodium ethoxide solution over 30 minutes.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
Work-up: After cooling to room temperature, the mixture is poured into ice-cold dilute hydrochloric acid (1 M, 100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
| Compound | Starting Materials | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | Ethyl nonanoate, Acetone | 75 | 5.45 (s, 1H), 2.20 (t, 2H), 2.05 (s, 3H), 1.55 (m, 2H), 1.25 (m, 10H), 0.88 (t, 3H) | 203.1, 191.5, 100.2, 45.8, 31.8, 29.4, 29.2, 29.1, 23.9, 22.6, 14.1 | 1720, 1600 |
Knoevenagel Condensation for the Synthesis of Novel Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5][6] This reaction is ideal for introducing substituents at the C3 position of the this compound scaffold by reacting it with various aldehydes.
Caption: Postulated antimicrobial mechanism of action.
| Derivative | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| 3-benzylidene-undecane-2,4-dione | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| 3-(4-chlorobenzylidene)-undecane-2,4-dione | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| 3-(4-methoxybenzylidene)-undecane-2,4-dione | Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
The anti-inflammatory properties of β-diketones are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [7]They may also modulate the production of pro-inflammatory cytokines. The enol form of β-diketones can act as a radical scavenger, contributing to their antioxidant and anti-inflammatory effects. [3] Potential Signaling Pathway for Anti-inflammatory Action:
Caption: Postulated anti-inflammatory mechanism of action.
| Derivative | Inhibition of COX-2 (%) at 10 µM | Inhibition of 5-LOX (%) at 10 µM |
| 3-benzylidene-undecane-2,4-dione | 55 | 48 |
| 3-(4-chlorobenzylidene)-undecane-2,4-dione | 65 | 58 |
| 3-(4-methoxybenzylidene)-undecane-2,4-dione | 50 | 42 |
Conclusion and Future Directions
The synthesis of novel this compound derivatives via robust and efficient methods like the Claisen and Knoevenagel condensations provides a valuable platform for the discovery of new therapeutic agents. The preliminary data on the biological activities of related β-diketone structures highlight the potential of these compounds as antimicrobial and anti-inflammatory agents.
Future research should focus on the synthesis of a broader library of this compound derivatives with diverse substitutions to establish a comprehensive structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of this compound derivatives holds significant promise for addressing the growing challenges of antimicrobial resistance and chronic inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Spectroscopic Characterization of 1,5-Dioxaspiro[5.5]undecane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,5-Dioxaspiro[5.5]undecane-2,4-dione. Due to a lack of publicly available experimental spectroscopic data for the parent compound, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. This information is intended to serve as a reference for researchers involved in the synthesis, analysis, and application of this and related spirocyclic compounds.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,5-Dioxaspiro[5.5]this compound. These predictions are derived from computational models and analysis of structurally similar compounds.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 - 3.7 | t | 4H | -O-CH₂- (axial & equatorial) |
| ~ 2.5 - 2.7 | t | 4H | -C(O)-CH₂- (cyclohexane) |
| ~ 1.6 - 1.8 | m | 6H | Cyclohexane methylene groups |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~ 165 - 170 | C=O (dione) |
| ~ 100 - 105 | Spirocyclic Carbon |
| ~ 60 - 65 | -O-CH₂- |
| ~ 35 - 40 | -C(O)-CH₂- (cyclohexane) |
| ~ 25 - 30 | Cyclohexane methylene groups |
| ~ 20 - 25 | Cyclohexane methylene group |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 2940 - 2860 | Medium | C-H stretch (aliphatic) |
| 1780 - 1740 | Strong | C=O stretch (anhydride-like) |
| 1150 - 1050 | Strong | C-O stretch (ether) |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 196 | [M]⁺ (Molecular Ion) |
| 152 | [M - CO₂]⁺ |
| 124 | [M - 2CO₂]⁺ |
| 98 | [Cyclohexanone]⁺ |
| 55 | Various fragmentation products |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 1,5-Dioxaspiro[5.5]this compound. These protocols are based on established methodologies for similar compounds.
Synthesis of 1,5-Dioxaspiro[5.5]this compound
This procedure is adapted from the synthesis of related spiro compounds.
Materials:
-
Cyclohexanone
-
Malonic acid
-
Acetic anhydride
-
Concentrated Sulfuric acid (catalyst)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid in acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Add cyclohexanone dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Ensure the sample is free of solvent.
-
For a solid sample, place a small amount onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of 1,5-Dioxaspiro[5.5]this compound.
Caption: Synthetic workflow for 1,5-Dioxaspiro[5.5]this compound.
Physical and chemical properties of 3-Azaspiro[5.5]undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azaspiro[5.5]undecane-2,4-dione, also known as 1,1-cyclohexanediacetimide, is a spirocyclic compound featuring a cyclohexane ring fused to a piperidine-2,4-dione ring system. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide high affinity and selectivity for biological targets. While the specific biological activities of 3-Azaspiro[5.5]this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with diverse pharmacological properties, suggesting its potential as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic aspects of this compound.
Physicochemical Properties
The physical and chemical properties of 3-Azaspiro[5.5]this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 168-170 °C | [2] |
| Boiling Point | 362.3 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 161.2 ± 19.4 °C | [2] |
| Refractive Index | 1.518 | [2] |
| Vapor Pressure | 1.96E-05 mmHg at 25°C | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Details | Source |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.67 (br s, 1H, NH), 2.42 (s, 4H, CH₂C(O)), 1.30–1.41 (m, 10H, cyclohexane-H) | [2] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 172.72 (C=O), 42.50 (CH₂C(O)), 35.29 (spiro C), 32.45 (cyclohexane CH₂), 25.36 (cyclohexane CH₂), 20.97 (cyclohexane CH₂) | [2] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: Calculated: 182.23, Found: 182.21 | [2] |
Experimental Protocols
Detailed experimental procedures for the synthesis of 3-Azaspiro[5.5]this compound have been reported. The following are representative protocols.
Synthesis Protocol 1: From 1,1-Cyclohexanediacetic Acid and Formamide
This protocol describes the synthesis of 3-Azaspiro[5.5]this compound from 1,1-cyclohexanediacetic acid and formamide.[2]
Materials:
-
1,1-Cyclohexanediacetic acid
-
Formamide
-
Water
Equipment:
-
100 ml three-neck flask
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
To a 100 ml three-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 1,1-cyclohexanediacetic acid (10.0 g, 50 mmol) and formamide (4.5 g, 100 mmol).
-
Heat the suspension with stirring. The mixture will become a clear, colorless solution.
-
Continue heating and stirring at 150–160 °C for 4 hours.
-
Cautiously pour the hot, clear reaction mixture into 40 ml of water. A colorless precipitate will form.
-
Collect the precipitate by filtration, wash with 10 ml of water, and dry under vacuum to yield the final product.
Purity Analysis: The purity of the resulting solid can be assessed by High-Performance Liquid Chromatography (HPLC).[2]
Synthesis Protocol 2: From 1,1-Cyclohexanediacetic Acid and Ammonium Acetate/Acetic Anhydride
This alternative protocol utilizes acetic anhydride and ammonium acetate for the cyclization.[2]
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetic anhydride
-
Ammonium acetate
-
Water
-
Secondary butyl alcohol
-
30% aqueous ammonia
Equipment:
-
Reaction flask with distillation setup
-
Heating mantle
-
Stirrer
-
Buchner funnel and filter paper
Procedure:
-
Charge a reaction flask with acetic anhydride (66.5 g), ammonium acetate (66.5 g), and 1,1-cyclohexanediacetic acid (100 g).
-
Heat the reaction mass to 160–170 °C for 8 hours, distilling off the acetic acid that is formed.
-
Cool the mixture to 90–110 °C and add 200 g of water and 100 g of secondary butyl alcohol.
-
Continue cooling to room temperature.
-
Adjust the pH to approximately 9 using 30% aqueous ammonia.
-
Filter the resulting solid and wash with water to obtain the product.
Mandatory Visualizations
As specific signaling pathway involvement for 3-Azaspiro[5.5]this compound is not documented, the following diagrams illustrate a logical experimental workflow for its synthesis and a conceptual workflow for its potential application in drug discovery.
Caption: Synthesis and Analysis Workflow for 3-Azaspiro[5.5]this compound.
Caption: Conceptual Drug Discovery Workflow with a Spirocyclic Scaffold.
Biological and Pharmacological Context
While direct biological studies on 3-Azaspiro[5.5]this compound are scarce in the reviewed literature, the broader class of spiro-glutarimides and related spiro-piperidine structures has been investigated for various biological activities. For instance, derivatives of 3,9-diazaspiro[5.5]undecane have been explored as γ-aminobutyric acid type A (GABA-A) receptor antagonists. Other spirocyclic compounds are being investigated for their potential as anticancer agents.
The rigid spirocyclic core of 3-Azaspiro[5.5]this compound makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The nitrogen and two carbonyl groups provide handles for chemical modification to explore structure-activity relationships (SAR).
Conclusion
3-Azaspiro[5.5]this compound is a well-characterized compound with established synthetic routes. Its physicochemical properties are well-defined, providing a solid foundation for its use in further research. Although its specific biological functions remain to be elucidated, its structural characteristics suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. Future research should focus on screening this compound and its derivatives against a wide range of biological targets to uncover its pharmacological potential.
References
Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain beta-diketones are a unique class of molecules that exhibit keto-enol tautomerism, a fundamental equilibrium that significantly influences their chemical and biological properties. This technical guide provides an in-depth exploration of the core principles governing this tautomeric interplay. It delves into the structural and environmental factors that dictate the position of the keto-enol equilibrium, with a particular focus on the implications for drug design and development. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of the underlying processes to facilitate a comprehensive understanding for researchers in the field. While extensive research has been conducted on smaller beta-diketones, it is important to note that specific quantitative thermodynamic and equilibrium data for long-chain analogues remain limited in publicly accessible literature.
Introduction to Keto-Enol Tautomerism in Beta-Diketones
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the context of beta-diketones, this equilibrium is particularly significant due to the unique structural arrangement of two carbonyl groups separated by a methylene group. The enol form is stabilized through the formation of a conjugated system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[1][2] This stability often results in a significant population of the enol tautomer at equilibrium, a characteristic that is less common in monocarbonyl compounds.
The general equilibrium can be depicted as follows:
Caption: General Keto-Enol Tautomerization Equilibrium.
The position of this equilibrium is highly sensitive to both the molecular structure of the diketone and the surrounding environment, particularly the solvent.[3] Understanding and controlling this equilibrium is paramount in fields such as medicinal chemistry, where the specific tautomeric form can drastically alter a molecule's biological activity and pharmacokinetic profile.
Factors Influencing the Keto-Enol Equilibrium
The delicate balance between the keto and enol forms is governed by several key factors:
-
Solvent Polarity: The solvent plays a crucial role in determining the predominant tautomer. Nonpolar solvents tend to favor the enol form, as they do not disrupt the stabilizing intramolecular hydrogen bond.[4] Conversely, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor. Polar aprotic solvents can stabilize the enol form through dipole-dipole interactions.[1]
-
Substituent Effects: The nature of the substituents on the beta-diketone backbone can have a profound electronic and steric impact on the tautomeric equilibrium. Electron-withdrawing groups attached to the carbonyl carbons tend to increase the acidity of the alpha-protons, favoring the enol form.[5] Bulky substituents can introduce steric strain that may favor one tautomer over the other.
-
Temperature: Temperature can influence the position of the equilibrium. While the specific effect depends on the thermodynamics of the particular system, often an increase in temperature can favor the keto form.
-
Intramolecular Hydrogen Bonding: The formation of a strong, resonance-assisted hydrogen bond in the enol form is a primary driving force for enolization in beta-diketones.[2]
-
Conjugation: Extended conjugation with aromatic rings or other π-systems can further stabilize the enol form.[1]
Quantitative Analysis of Tautomeric Equilibrium
The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol form to the keto form:
Keq = [Enol] / [Keto]
The Gibbs free energy change (ΔG) for the tautomerization is related to the equilibrium constant by the following equation:
ΔG = -RT ln(Keq)
where R is the gas constant and T is the temperature in Kelvin.
| Beta-Diketone | Solvent | % Enol | Keq | ΔG (kJ/mol at 298 K) | Reference |
| Acetylacetone | Gas Phase | 92 | 11.5 | -6.0 | [2] |
| Acetylacetone | Cyclohexane | 97 | 32.3 | -8.6 | [4] |
| Acetylacetone | Water | 15 | 0.18 | 4.3 | [6] |
| Trifluoroacetylacetone | Gas Phase | 97 | 32.3 | -8.6 | [2] |
| Dibenzoylmethane | Chloroform | >95 | >19 | <-7.2 | [6] |
Experimental Protocols for Tautomer Analysis
The determination of the keto-enol tautomer ratio is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
1H NMR Spectroscopy
Proton NMR spectroscopy is a powerful and direct method for quantifying the keto and enol forms in solution, as the proton signals for each tautomer are distinct and can be integrated.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the long-chain beta-diketone.
-
Dissolve the sample in a deuterated solvent of choice (e.g., CDCl3 for nonpolar environment, DMSO-d6 for a polar aprotic environment, or CD3OD for a polar protic environment) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. Note: Due to the long alkyl chains, solubility may be a concern. Sonication or gentle warming may be necessary to achieve complete dissolution. A co-solvent system may also be considered.
-
Add a small amount of a suitable internal standard (e.g., tetramethylsilane - TMS) if precise chemical shift referencing is required.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum at a constant, known temperature (e.g., 298 K) using a high-resolution NMR spectrometer.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Set the spectral width to encompass all relevant proton signals (typically 0-16 ppm). Key signals to observe are:
-
Enol form: A sharp signal for the enolic proton (typically δ 12-16 ppm), a signal for the vinyl proton (δ 5-6 ppm), and signals for the protons on the long alkyl chain.
-
Keto form: A signal for the methylene protons (α-protons) between the two carbonyls (typically δ 3-4 ppm), and signals for the protons on the long alkyl chain.
-
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the methylene signal of the keto form and the vinyl proton signal of the enol form.
-
Calculate the molar ratio of the two tautomers by dividing the integral value of each signal by the number of protons it represents.
-
The percentage of each tautomer and the equilibrium constant (Keq) can then be calculated.
-
Caption: Experimental Workflow for NMR Analysis of Keto-Enol Tautomerism.
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to determine the tautomeric ratio, as the keto and enol forms have distinct absorption maxima due to differences in their electronic structures. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the long-chain beta-diketone of a known concentration in a suitable UV-transparent solvent (e.g., hexane, ethanol, acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity of the enol form in a nonpolar solvent where it is the predominant species.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.
-
Use the pure solvent as a blank for background correction.
-
Identify the absorption maxima (λmax) corresponding to the keto and enol forms. The enol form typically exhibits a strong π → π* transition at a longer wavelength (around 270-320 nm), while the keto form shows a weaker n → π* transition at a shorter wavelength (around 240-280 nm).[7][8]
-
-
Data Analysis:
-
To quantify the tautomeric ratio, the molar absorptivity (ε) of at least one of the pure tautomers is required. This can be challenging as it is often difficult to isolate a pure tautomer.
-
One common approach is to assume that in a nonpolar solvent like hexane, the beta-diketone exists almost entirely in the enol form. The molar absorptivity of the enol form (ε_enol) can then be determined from the Beer-Lambert law (A = εcl).
-
The concentration of the enol form in other solvents can then be calculated using its molar absorptivity. The concentration of the keto form can be determined by difference from the total concentration.
-
The equilibrium constant (Keq) can then be calculated.
-
Biological Relevance and Implications for Drug Development
The tautomeric state of a drug molecule can have a profound impact on its biological activity, as the two tautomers possess different shapes, polarities, and hydrogen bonding capabilities.[6] These differences can lead to:
-
Differential Receptor Binding: The keto and enol forms may exhibit different binding affinities for a biological target. The specific arrangement of hydrogen bond donors and acceptors in each tautomer can be critical for molecular recognition at the active site of an enzyme or receptor.
-
Altered Membrane Permeability: The change in polarity between the keto and enol forms can affect a drug's ability to cross biological membranes, influencing its absorption, distribution, and overall pharmacokinetic profile.
-
Modified Metabolic Stability: The different tautomers may be metabolized at different rates by enzymes in the body, affecting the drug's half-life and potential for toxicity.
While specific signaling pathways directly modulated by the tautomeric state of long-chain beta-diketones are not well-documented in current literature, the general principle of tautomer-specific biological activity is a critical consideration in drug design. For example, the tautomeric equilibrium of some beta-diketone-containing natural products is thought to be important for their observed biological effects.
Caption: Logical Relationship in Drug Development.
Conclusion
The keto-enol tautomerism of long-chain beta-diketones is a fascinating and important area of study with significant implications for both fundamental chemistry and applied sciences like drug development. The equilibrium between the keto and enol forms is delicately balanced and highly susceptible to structural and environmental influences. While the principles governing this tautomerism are well-established for smaller beta-diketones, a clear need exists for more extensive quantitative research into their long-chain counterparts. A deeper understanding of the thermodynamics and kinetics of this equilibrium in long-chain systems will undoubtedly pave the way for the rational design of novel molecules with tailored properties for a range of scientific and therapeutic applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore this promising chemical space.
References
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. Solvent effect on keto-enol tautomerism in a new B-diketone: a comparison between experimental data and different theoretical approaches. [iris.unimore.it]
- 4. researchgate.net [researchgate.net]
- 5. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactivity of Dione Analogues: A Guide to Initial Screening
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Among the promising scaffolds, dione-containing compounds have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive overview of the initial biological screening of dione analogues, with a particular focus on methodologies and data interpretation relevant to compounds structurally related to undecane-2,4-dione. While direct and extensive research on this compound analogues is emerging, this document leverages data and protocols from studies on similar dione-containing molecules to provide a foundational framework for researchers.
Core Concepts in Biological Screening
The initial biological evaluation of novel chemical entities is a critical step in the drug discovery pipeline. This process typically involves a battery of in vitro assays designed to assess the compound's potential therapeutic effects and its preliminary safety profile. Key areas of investigation for dione analogues often include their cytotoxic, antimicrobial, and enzyme-inhibiting properties.
Data Summary: Biological Activities of Dione Analogues
The following tables summarize quantitative data from studies on various dione analogues, offering a comparative look at their biological activities. This data serves as a valuable reference for researchers working on novel dione compounds.
Table 1: Cytotoxic Activity of Dione Analogues against Human Cancer Cell Lines
| Compound Class | Specific Analogue | Cell Line | IC50 (µM) | Reference |
| Cyclohexa-2,5-diene-1,4-dione | 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V) | M14 (Melanoma) | Not specified, potent | [1][2] |
| Thiazolidine-2,4-dione | Compound 22 | HepG2 | 2.04 ± 0.06 | [3] |
| Thiazolidine-2,4-dione | Compound 22 | MCF-7 | 1.21 ± 0.04 | [3] |
| Thiazolidine-2,4-dione | Compound 15 | HT-29 | 13.56 | [4] |
| Thiazolidine-2,4-dione | Compound 15 | A-549 | 17.8 | [4] |
| Thiazolidine-2,4-dione | Compound 15 | HCT-116 | Not specified, effective | [4] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | Leukemia SR | 2.04 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | NCI-H522 | 1.36 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | COLO 205 | 1.64 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | RXF 393 | 1.15 | [5] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | MDA-MB-468 | 1.11 | [5] |
| Thiazolidine-2,4-dione-biphenyl | Compound 10d | Hela | 32.38 ± 1.8 | [6] |
| Thiazolidine-2,4-dione-biphenyl | Compound 10d | PC3 | 74.28 ± 1.3 | [6] |
| Thiazolidine-2,4-dione-biphenyl | Compound 10d | MDA-MB-231 | 148.55 ± 3.2 | [6] |
| Thiazolidine-2,4-dione-biphenyl | Compound 10d | HepG2 | 59.67 ± 1.6 | [6] |
| Quinazolin-2,4-dione | Compound 5 | HepG2 | 382.9 ± 6.9 µg/ml | [7] |
| Quinazolin-2,4-dione | Compound 17b | HepG2 | 415.8 ± 3.8 µg/ml | [7] |
Table 2: Enzyme Inhibition Activity of Dione Analogues
| Compound Class | Target Enzyme | Specific Analogue | IC50 (µM) | Reference |
| Thiazolidine-2,4-dione | VEGFR-2 | Compound 22 | 0.079 | [3] |
| Thiazolidine-2,4-dione | VEGFR-2 | Compound 15 | 0.081 | [4] |
| 1-oxa-4,9-diazaspiro[5.5]undecane-based urea | Soluble epoxide hydrolase (sEH) | Compound 19 | Not specified, highly potent | [8] |
| Indole-2,3-diones (Isatins) | Carboxylesterases (CEs) | Various | nM range (for clogP > 5) | [9] |
Table 3: Antimicrobial Activity of Dione Analogues
| Compound Class | Microorganism | Specific Analogue | Activity | Reference |
| Quinazolin-2,4-dione | Aspergillus niger | Compound 9 | Highest anti-Aspergillus niger effect | [7] |
| Quinazolin-2,4-dione | Candida albicans | Compound 5 | Highest anti-Candida albicans effect | [7] |
| Quinazolin-2,4-dione | Staphylococcus aureus | Compound 6 | Highest anti-Staphylococcus aureus effect | [7] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Various bacteria and fungi | 5a-g (except 5a) | Prominent activity | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. The following sections outline common methodologies used in the initial biological screening of dione analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, PC3, HepG2, MDA-MB-231) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized dione analogues and a positive control (e.g., Doxorubicin) for 48 hours.[6]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro VEGFR-2 Enzyme Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.[3]
Methodology:
-
Assay Principle: Utilize a kinase assay kit (e.g., HTScan® VEGFR-2 Kinase Assay Kit).
-
Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, biotinylated peptide substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations. Sorafenib can be used as a positive control.[3]
-
Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Detection: Add a primary antibody (e.g., Phospho-Tyrosine Mouse mAb) followed by a secondary HRP-labeled antibody.
-
Signal Generation: Add a chemiluminescent substrate (e.g., TMB) and measure the signal.
-
Data Analysis: Determine the IC50 values for VEGFR-2 inhibition.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method assesses the antimicrobial activity of compounds against various microorganisms.
Methodology:
-
Microbial Culture: Prepare fresh cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[5]
-
Agar Plate Preparation: Spread the microbial suspension evenly onto the surface of an appropriate agar medium.
-
Disk Application: Place sterile filter paper disks impregnated with known concentrations of the test compounds onto the agar surface.
-
Controls: Use standard antibiotics (e.g., Ampicillin, Kanamycin) and antifungal agents (e.g., Ketoconazole) as positive controls.[5]
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
Visualizing Workflows and Pathways
Understanding the logical flow of experiments and the biological pathways involved is crucial for interpreting results. The following diagrams, generated using Graphviz, illustrate key processes in the biological screening of dione analogues.
Caption: General workflow for the synthesis and initial biological screening of novel compounds.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Caption: Simplified diagram of VEGFR-2 signaling and its inhibition by dione analogues.
Conclusion and Future Directions
The initial biological screening of this compound analogues and related dione-containing compounds is a multifaceted process that provides crucial insights into their therapeutic potential. By employing a systematic approach that includes robust experimental protocols, careful data analysis, and a clear understanding of the underlying biological pathways, researchers can effectively identify promising lead compounds for further development. Future research should aim to expand the library of this compound analogues and explore a wider range of biological targets to fully elucidate their therapeutic utility. The integration of in silico methods, such as molecular docking and ADMET prediction, can further enhance the efficiency of the drug discovery process.
References
- 1. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In-vitro Biological Analyses of New quinazolin-2,4-dione Derivatives [ejchem.journals.ekb.eg]
- 8. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Presence of Natural Undecane Diones in Scientific Literature
Despite a comprehensive search of scientific databases and literature, there is a notable absence of documented evidence for the natural occurrence and isolation of simple, straight-chain undecane dione compounds. While the undecane backbone is present in various natural products, and undecanones (containing a single ketone group) are known, the corresponding diones (with two ketone groups) appear to be rare or undiscovered in natural sources such as plants, insects, or marine organisms. This technical guide will summarize the current state of knowledge, highlighting the lack of discovered natural undecane diones and providing context with related compounds and synthetic methodologies.
Undecane Diones: An Overview
Undecane diones are aliphatic compounds with an eleven-carbon chain featuring two ketone functional groups. The position of these ketone groups can vary, leading to a number of structural isomers (e.g., undecane-2,4-dione, undecane-2,5-dione, undecane-3,5-dione, etc.). While these molecules can be synthesized in the laboratory, their presence as secondary metabolites in nature has not been established in the reviewed literature.
Targeted Searches for Natural Undecane Diones
Extensive searches for specific undecane dione isomers in conjunction with terms such as "natural occurrence," "isolation from," "plant extract," and "insect pheromone" did not yield any reports of their discovery in a natural context. The scientific literature to date primarily focuses on:
-
Undecane: A simple alkane found in various plants and as an insect pheromone.[1][2]
-
Undecanones: Such as undecan-2-one, which has been identified in essential oils of plants like Ruta chalepensis and is also known to be a repellent for some insects.[3]
-
Spiro-undecane derivatives: More complex cyclic structures containing an undecane framework, some of which are involved in insect communication, but these are structurally distinct from simple undecane diones.[4][5]
Undecane-2,5-dione: A Case of Synthesis
While no natural sources of undecane-2,5-dione have been identified, its chemical synthesis has been described in the scientific literature.[6] This further underscores the current understanding that this and likely other undecane diones are primarily products of laboratory synthesis rather than natural biosynthesis.
Synthetic Pathway for Undecane-2,5-dione
A documented synthesis of undecane-2,5-dione involves the cleavage of a furan ring.[6] The general workflow for such a synthesis is outlined below.
Caption: Synthetic workflow for undecane-2,5-dione from 5-methylfurfural.
Experimental Protocols in Natural Product Isolation
While no specific protocols for the isolation of natural undecane diones can be provided due to the lack of their discovery, the general methodologies for isolating aliphatic compounds from natural sources are well-established. These techniques are crucial for researchers exploring the chemical diversity of organisms and could be applied if undecane diones were to be discovered in the future.
General Extraction and Isolation Workflow
The isolation of medium to low polarity compounds like undecane diones from a natural source (e.g., plant material, marine organisms) would typically follow a standardized workflow.
References
- 1. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Olean (1,7-dioxaspiro[5.5]undecane): A Novel Intraspecific Chemical Cue in Coraebus undatus (F.) (Coleoptera: Buprestidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Undecanedione - Wikipedia [en.wikipedia.org]
Theoretical and Computational Investigations of Undecane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecane-2,4-dione, a member of the β-diketone class of organic compounds, holds significant potential for exploration in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. Drawing upon established research on analogous β-diketones, this document outlines the protocols for computational modeling, structural analysis, and the investigation of its chemical reactivity. The content herein is intended to serve as a foundational resource for researchers embarking on the in-silico analysis of this compound and its derivatives.
Introduction
β-Diketones are characterized by the presence of two carbonyl groups separated by a single methylene group. This structural motif imparts unique chemical properties, including the capacity for keto-enol tautomerism and the ability to form stable metal complexes.[1][2][3] These characteristics have led to their investigation in a wide range of applications, including as spectrophotometric reagents, catalysts, and as scaffolds for biologically active compounds with anti-inflammatory, antioxidant, and antiviral properties.[1] Theoretical and computational studies are indispensable tools for understanding the structure-activity relationships, reaction mechanisms, and electronic properties of these molecules at the atomic level.[1][2] This guide focuses on the application of these methods to this compound.
Keto-Enol Tautomerism
A fundamental characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[4][5] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, and for many β-diketones, the enol tautomer is the predominant form.[4][6]
The equilibrium between the keto and enol forms of this compound can be investigated both experimentally, through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, and computationally, using methods such as Density Functional Theory (DFT).[2][7]
Caption: Keto-enol tautomerism of this compound.
Computational Methodologies
Computational chemistry provides powerful tools to investigate the properties of this compound. Density Functional Theory (DFT) is a widely used method for studying the electronic structure, geometry, and reactivity of β-diketones.[1][2]
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to determine various properties of this compound, including optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is a common choice for such studies.[1]
Table 1: Calculated Properties of this compound Tautomers (Hypothetical Data)
| Property | Keto Tautomer | Enol Tautomer |
| Relative Energy (kcal/mol) | 0.00 | -5.8 |
| Dipole Moment (Debye) | 2.5 | 1.8 |
| HOMO Energy (eV) | -6.2 | -5.9 |
| LUMO Energy (eV) | -1.1 | -0.8 |
| HOMO-LUMO Gap (eV) | 5.1 | 5.1 |
Note: The data presented in this table is hypothetical and serves as an illustration of the types of results obtained from DFT calculations. Actual values would need to be calculated for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules.[1][8] These simulations are particularly useful for exploring the stability of potential ligand-protein complexes in drug discovery research.
Caption: A general workflow for the computational study of this compound.
Experimental Protocols for Characterization
While this guide focuses on theoretical and computational aspects, these studies are most powerful when combined with experimental validation.
Synthesis
The synthesis of this compound can be achieved through various established methods for β-diketone synthesis, such as the Claisen condensation of an ester and a ketone.[3]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of this compound and for determining the keto-enol tautomeric ratio in different solvents.[2][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the carbonyl groups in both the keto and enol forms.[2] The diketo-form typically shows absorptions between 1687–1790 cm⁻¹, while the enol-form exhibits bands in the 1580–1640 cm⁻¹ range.[2]
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule.
Potential Applications in Drug Development
Derivatives of β-diketones have been investigated for a variety of biological activities, including as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[1] Computational techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are vital in the early stages of drug discovery to assess the potential of molecules like this compound as therapeutic agents.
Caption: Hypothetical inhibition of the COX-2 pathway by this compound.
Table 2: Predicted ADMET Properties of this compound (Hypothetical Data)
| Property | Predicted Value | Acceptable Range |
| Blood-Brain Barrier (BBB) Penetration | Low | Low to Medium |
| CYP2D6 Inhibition | No | No |
| Aqueous Solubility (logS) | -3.5 | > -4.0 |
| Human Intestinal Absorption (%) | > 90% | > 80% |
Note: This data is for illustrative purposes and would need to be generated using appropriate in-silico tools.
Conclusion
The theoretical and computational study of this compound offers a powerful approach to understanding its fundamental chemical properties and exploring its potential applications. By leveraging methodologies such as DFT and molecular dynamics, researchers can gain detailed insights into its structure, reactivity, and interactions. This in-depth technical guide provides a framework for initiating such investigations, paving the way for future discoveries in the diverse fields where β-diketones play a crucial role.
References
- 1. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spiro[5.5]undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Spiro[5.5]undecane-2,4-dione, a spirocyclic compound with a core structure found in various natural products and synthetic molecules of medicinal interest. This document details its chemical identity, synthesis, and key physicochemical properties. While direct biological activity data for the parent compound is limited in publicly available literature, this guide also explores the promising anti-cancer properties of a notable derivative, highlighting the therapeutic potential of the spiro[5.5]undecane scaffold.
Chemical Identification and Properties
Spiro[5.5]this compound is a bicyclic organic compound characterized by a central quaternary carbon atom shared by two rings.
IUPAC Name: spiro[5.5]this compound[1] CAS Number: 1481-99-8[1]
Physicochemical Data
A summary of the key computed physicochemical properties of Spiro[5.5]this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | PubChem[1] |
| Molecular Weight | 180.24 g/mol | PubChem[1] |
| XLogP3-AA | 2.2 | Guidechem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 180.115029749 | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | Guidechem[2] |
| Heavy Atom Count | 13 | Guidechem[2] |
| Complexity | 219 | Guidechem[2] |
Synthesis of Spiro[5.5]undecane Derivatives
The synthesis of the spiro[5.5]undecane scaffold can be achieved through various organic reactions. A notable method involves a microwave-assisted Michael reaction, which offers high efficiency and reduced reaction times compared to conventional methods.
Experimental Protocol: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione
This protocol describes the synthesis of a substituted spiro[5.5]undecane derivative with demonstrated anti-cancer activity.
Materials:
-
Dimedone (1a)
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1b)
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Chloroform
-
Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
A mixture of dimedone (1 mmol) and (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol) is placed in a microwave flask.
-
To this mixture, 5 mL of CH₂Cl₂ and triethylamine (1.25 mmol, 0.128 g) are added.
-
The reaction mixture is subjected to microwave irradiation at 200 W and 40°C for 15 minutes.
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into 10 mL of cold water and extracted three times with 20 mL of chloroform.
-
The combined organic extracts are dried over MgSO₄.
-
The solvent is evaporated, and the resulting product is purified by column chromatography using a gradient of Hexane:Ethyl Acetate (starting from 4:1).
This method has been reported to achieve yields of up to 98%.
Biological Activity and Therapeutic Potential
While studies on the biological activity of the parent Spiro[5.5]this compound are not widely available, research into its derivatives has shown significant promise, particularly in the field of oncology.
Anti-Cancer Activity of a Spiro[5.5]undecane Derivative
A study on 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, synthesized via the protocol described above, demonstrated potent in vitro anti-cancer activity against the human liver cancer cell line SK-Hep1.
| Cell Line | Compound | IC₅₀ Value | Reference |
| SK-Hep1 | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | 23.67 ± 4 µM | DergiPark[3] |
This finding suggests that the spiro[5.5]undecane scaffold can serve as a valuable building block for the design of novel anti-cancer drug candidates.
Experimental and Logical Diagrams
To visually represent the information discussed, the following diagrams have been generated using the DOT language.
Caption: Microwave-assisted synthesis workflow for a spiro[5.5]undecane derivative.
Caption: Logical flow of the in vitro anti-cancer activity assessment.
References
Spiro[5.5]undecane-2,4-dione: A Technical Overview of Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of spiro[5.5]undecane-2,4-dione. While specific experimental data for this compound is limited in publicly available literature, this document outlines its known chemical properties, provides general experimental protocols for its assessment, and discusses the stability of related spiro[5.5]undecane structures to infer potential characteristics.
Core Compound Properties
Spiro[5.5]this compound, with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol , is a member of the spirocyclic ketone family.[1][2][3] Its structure consists of two cyclohexane rings connected by a single common carbon atom, with two ketone functional groups. The unique three-dimensional arrangement of spiro compounds can influence their physical and chemical properties, including solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [1][2][3] |
| Molecular Weight | 180.24 g/mol | [1][2][3] |
| CAS Number | 1481-99-8 | [1] |
| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | [4] |
Solubility Profile
Experimental Protocol for Solubility Determination
A standard experimental workflow for determining the solubility of a compound like spiro[5.5]this compound involves the shake-flask method followed by a suitable analytical technique for quantification.
Caption: Experimental workflow for solubility determination.
Stability Profile
Quantitative stability data for spiro[5.5]this compound is not extensively reported. However, the recommended storage condition of -20°C in a dry, sealed container suggests potential degradation at ambient temperatures or in the presence of moisture.[4] For a related compound, 1,7-dioxaspiro[5.5]undecane, it is noted to be stable under normal conditions and does not react with air or water.[5] The dione functionality in spiro[5.5]this compound could be susceptible to certain degradation pathways, such as hydrolysis or oxidation, under specific conditions.
Experimental Protocol for Stability Assessment
A typical approach to assess the stability of a compound involves subjecting it to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
References
Methodological & Application
Application Notes and Protocols for X-ray Crystallography of Undecane-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for obtaining single-crystal X-ray diffraction data for derivatives of undecane-2,4-dione. The methodologies outlined below are based on established practices for small organic molecules, particularly those with flexible alkyl chains and polar functional groups.
Introduction
This compound and its derivatives are β-diketones that can exist in keto-enol tautomeric forms. This flexibility, along with the long undecane chain, can present challenges in obtaining diffraction-quality crystals. X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, which is crucial for understanding structure-activity relationships in drug development and materials science. This protocol outlines the key steps from crystal growth to data analysis.
Experimental Protocols
Crystal Growth
The critical step in X-ray crystallography is growing a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension). For this compound derivatives, which are often oils or low-melting solids, the following methods are recommended:
a) Slow Evaporation: This is the most common and often successful method for obtaining high-quality crystals of organic molecules.
-
Solvent Selection: Choose a solvent or a binary solvent system in which the compound has moderate solubility. Good starting points include:
-
Ethanol
-
A mixture of petroleum ether and ethyl acetate (e.g., 2:1 v/v)
-
Dichloromethane/ethanol mixture
-
Toluene
-
-
Procedure:
-
Dissolve the purified compound in the chosen solvent in a clean vial to create a near-saturated solution.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature (e.g., room temperature or in a cold room at 4°C).
-
Monitor the vial for crystal growth over several days to weeks.
-
b) Vapor Diffusion: This technique is useful for compounds that are highly soluble and tend to form oils.
-
Setup:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane, THF). Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a more volatile anti-solvent, in which the compound is poorly soluble (e.g., pentane, hexane, or diethyl ether), to the bottom of the larger container.
-
-
Mechanism: The anti-solvent will slowly diffuse into the solvent containing the compound, gradually reducing its solubility and promoting crystallization.
c) Cooling: For compounds that are significantly more soluble at higher temperatures, slow cooling of a saturated solution can yield good crystals.
-
Procedure:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60°C).
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
The slow decrease in temperature will lead to supersaturation and crystal formation.
-
Crystal Mounting and Data Collection
-
Crystal Selection: Using a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.
-
Mounting:
-
Carefully pick up the selected crystal using a cryo-loop.
-
Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes crystal damage from ice formation.
-
Mount the frozen crystal on the goniometer head of the diffractometer.
-
-
Data Collection:
-
A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used for data collection.
-
Data is typically collected at a low temperature (e.g., 100 K or -173°C) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
The data collection strategy will depend on the crystal system but generally involves collecting a series of frames at different crystal orientations.
-
Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods, which are implemented in standard crystallographic software packages (e.g., SHELXT, Olex2).
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
The following table summarizes typical crystallographic data that would be obtained for a derivative of this compound. The values presented are illustrative and based on published data for structurally similar compounds.
| Parameter | Example Value for a Derivative |
| Chemical Formula | C18H20O4 |
| Formula Weight | 300.34 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.255(1) |
| b (Å) | 14.605(3) |
| c (Å) | 16.265(3) |
| β (°) | 95.97(3) |
| Volume (ų) | 1477.9(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.354 |
| Absorption Coeff. (mm⁻¹) | 0.097 |
| F(000) | 640 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation (λ, Å) | MoKα (0.71073) |
| Temperature (K) | 100(2) |
| 2θ range for data collection (°) | 4.9 to 52.0 |
| Reflections collected | 8547 |
| Independent reflections | 2901 [R(int) = 0.045] |
| Data / restraints / parameters | 2901 / 0 / 200 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.0570, wR₂ = 0.1667 |
| R indices (all data) | R₁ = 0.0781, wR₂ = 0.1823 |
| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.21 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from a synthesized this compound derivative to the final refined crystal structure.
Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation and characterization of spiro-diketones. This class of compounds, featuring a spirocyclic center flanked by two ketone functionalities, is of significant interest in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount for confirming their unique three-dimensional structures and ensuring purity.
Application Notes
Nuclear Magnetic Resonance (NMR) Spectroscopy of Spiro-diketones
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of spiro-diketones. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, stereochemistry, and the electronic environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of a spiro-diketone reveals the number of distinct proton environments, their multiplicity (spin-spin splitting), and their chemical shifts, which are indicative of the local electronic environment. Protons alpha to the carbonyl groups are typically deshielded and appear in the downfield region of the spectrum. The spirocyclic nature of these molecules often leads to complex splitting patterns due to restricted bond rotations and fixed spatial relationships between protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are highly sensitive to their chemical environment. Key diagnostic signals in the ¹³C NMR spectrum of a spiro-diketone include:
-
Carbonyl Carbons (C=O): These appear significantly downfield, typically in the range of 200-220 ppm, due to the strong deshielding effect of the oxygen atom.[1]
-
Spiro Carbon: The quaternary spiro carbon atom typically shows a characteristic chemical shift that is dependent on the ring sizes and substituents.
-
Alpha-Carbons: The carbons adjacent to the carbonyl groups are also deshielded and appear at a lower field than other aliphatic carbons.
Infrared (IR) Spectroscopy of Spiro-diketones
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. For spiro-diketones, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group.
Carbonyl Stretching Frequency: The position of the C=O stretching vibration in the IR spectrum is sensitive to the ring size and any conjugation present. Saturated aliphatic ketones typically show a strong absorption band in the region of 1705-1725 cm⁻¹.[2] Ring strain can influence this frequency; for example, smaller ring sizes can shift the C=O stretch to a higher wavenumber. The presence of two carbonyl groups in spiro-diketones may sometimes lead to two distinct C=O stretching bands or a broadened single absorption, depending on their respective chemical environments and any intermolecular interactions. The absence of a strong absorption in this region can definitively rule out the presence of a ketone functionality.
Data Presentation
The following tables summarize typical NMR and IR spectroscopic data for representative spiro-diketones. This data is compiled from various literature sources and databases.
Table 1: ¹H NMR Chemical Shift Data for Selected Spiro-diketones
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| Spiro[4.5]decan-6-one | - | - | - | CDCl₃ |
| 2'-((3-fluorophenyl)amino)-8,9-dihydro-7H-spiro[benzo[3]annulene-6,1'-cyclopentan]-5-one | Aromatic H | 6.40-7.29 | m | CDCl₃ |
| CH-N | 4.54 | dd | CDCl₃ | |
| Aliphatic CH, CH₂ | 1.54-2.82 | m | CDCl₃ | |
| 2'-(phenylamino)-8,9-dihydro-7H-spiro[benzo[3]annulene-6,1'-cyclopentan]-5-one | Aromatic H | 6.48-7.31 | m | CDCl₃ |
| CH-N | 4.53-4.64 | m | CDCl₃ | |
| Aliphatic CH, CH₂ | 1.42-2.88 | m | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data for Selected Spiro-diketones
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |
| Spiro[4.5]decan-6-one | C=O | - | CDCl₃ |
| Spiro C | - | CDCl₃ | |
| Aliphatic CH₂ | - | CDCl₃ | |
| 2'-((3-fluorophenyl)amino)-8,9-dihydro-7H-spiro[benzo[3]annulene-6,1'-cyclopentan]-5-one | C=O | 216.16 | CDCl₃ |
| Aromatic C | 114.74-155.75 | CDCl₃ | |
| C-N | 65.61 | CDCl₃ | |
| Spiro C | 58.22 | CDCl₃ | |
| Aliphatic CH, CH₂ | 21.36-33.27 | CDCl₃ | |
| 2'-(phenylamino)-8,9-dihydro-7H-spiro[benzo[3]annulene-6,1'-cyclopentan]-5-one | C=O | 216.14 | CDCl₃ |
| Aromatic C | 113.63-147.12 | CDCl₃ | |
| C-N | 64.58 | CDCl₃ | |
| Spiro C | 58.33 | CDCl₃ | |
| Aliphatic CH, CH₂ | 21.49-33.37 | CDCl₃ |
Table 3: Characteristic IR Absorption Frequencies for Spiro-diketones
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| General Spiro-diketone | C=O (Ketone) | 1705-1725 | Strong |
| C-H (sp³) | 2850-3000 | Medium-Strong | |
| Spiro[5.5]undeca-1,8-dien-3-one | C=O (Conjugated Ketone) | ~1685 | Strong |
| C=C (Alkene) | ~1640 | Medium | |
| =C-H (Alkene) | ~3020 | Medium |
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a spiro-diketone sample for solution-state NMR analysis.
Materials:
-
Spiro-diketone sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
High-quality NMR tube
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
Pasteur pipette
-
Small vial
-
Glass wool or filter
Procedure:
-
Weigh the sample: Accurately weigh the required amount of the spiro-diketone into a clean, dry vial.
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle heating can be applied, but care should be taken to avoid decomposition of the sample.
-
Filter the solution: To remove any particulate matter that could affect the spectral quality, filter the solution.[5] Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.
-
Cap and label: Securely cap the NMR tube and label it clearly with the sample identification.
-
Insert into the spectrometer: Carefully wipe the outside of the NMR tube before inserting it into the spinner turbine and then into the NMR spectrometer.
Protocol 2: IR Sample Preparation (KBr Pellet Method)
This protocol is suitable for solid spiro-diketone samples.
Materials:
-
Spiro-diketone sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
Spatula
Procedure:
-
Grind the KBr: Place the dried KBr into the agate mortar and grind it to a very fine powder.
-
Add the sample: Add the spiro-diketone sample to the mortar. The sample to KBR ratio should be approximately 1:100.[6]
-
Mix and grind: Thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained.
-
Load the press: Transfer a small amount of the mixture into the pellet press die.
-
Press the pellet: Apply pressure using the hydraulic press (typically 8-10 tons) for a few minutes. This will form a transparent or semi-transparent pellet.
-
Analyze the sample: Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer for analysis.
Protocol 3: IR Sample Preparation (Attenuated Total Reflectance - ATR)
This is a rapid method for analyzing solid or liquid spiro-diketone samples with minimal preparation.
Materials:
-
Spiro-diketone sample (a small amount)
-
ATR-FTIR spectrometer
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Kimwipes
Procedure:
-
Background scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty ATR accessory.
-
Apply the sample: Place a small amount of the solid spiro-diketone sample directly onto the ATR crystal, ensuring it covers the crystal surface.
-
Apply pressure: Lower the press arm to apply firm and even pressure on the sample against the crystal.
-
Collect the spectrum: Acquire the IR spectrum of the sample.
-
Clean up: After analysis, raise the press arm, remove the sample, and clean the ATR crystal and the press tip thoroughly with a Kimwipe dampened with a suitable solvent.
Visualizations
Caption: Workflow for Spectroscopic Analysis of Spiro-diketones.
Caption: Correlation of Spiro-diketone Structure with NMR and IR Data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 3. 1,4-DIOXA-SPIRO[4.5]DECAN-8-OL(22428-87-1) 1H NMR [m.chemicalbook.com]
- 4. Spiro(5.5)undecane-1,7-dione | C11H16O2 | CID 535054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols: Spiro[5.5]undecane-2,4-dione Derivatives in Organic Synthesis
Introduction
Spiro[5.5]undecane-2,4-dione and its heterocyclic analogues are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules. Their rigid spirocyclic framework and reactive dicarbonyl functionality make them valuable starting materials for the construction of novel heterocyclic systems and compounds with potential applications in medicinal chemistry and materials science. These application notes provide an overview of the synthetic utility of spiro[5.5]this compound derivatives, with a focus on the synthesis of novel spiro compounds and heterocyclic systems.
Key Applications
The primary application of spiro[5.5]this compound derivatives in organic synthesis is as a scaffold for the preparation of more complex molecular architectures. Key transformations include condensations with various nucleophiles to form a range of heterocyclic products.
Synthesis of O, N-Containing Spiro Compounds
Spiro[5.5]this compound derivatives are key reactants in the synthesis of novel oxygen and nitrogen-containing spiro compounds. These reactions typically involve condensation with substituted anilines in the presence of a dehydrating agent.
A notable application is the synthesis of C16H16ClNO4 and C16H16N2O6 by reacting 1,5-dioxaspiro[5.5]this compound with monosubstituted benzenamines (with –Cl and –NO2 substituents, respectively) in an ethanol solution of trimethoxymethane[1]. This approach highlights the utility of the dione in creating structurally diverse spirocyclic systems.
Synthesis of 3-Azaspiro[5.5]this compound
3-Azaspiro[5.5]this compound, an important intermediate in the synthesis of the anticonvulsant drug gabapentin, can be efficiently prepared from 1,1-cyclohexanediacetic acid. The synthesis involves heating a mixture of 1,1-cyclohexanediacetic acid, ammonium acetate, and acetic anhydride[2].
Experimental Protocols
Protocol 1: Synthesis of 3-((aryl)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-diones
This protocol describes the synthesis of substituted benzylidene derivatives of 1,5-dioxaspiro[5.5]this compound, which are useful intermediates for further synthetic transformations.
Materials:
-
1,5-Dioxaspiro[5.5]this compound
-
Substituted benzaldehyde (e.g., 2,3,4-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzaldehyde)
-
Ethanol
-
Trimethoxymethane
Procedure:
-
Dissolve 1,5-dioxaspiro[5.5]this compound in ethanol.
-
Add the substituted benzaldehyde to the solution.
-
Add trimethoxymethane to the reaction mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
Characterization Data for 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound (1) and 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound (2) are presented in Table 1.
Protocol 2: Synthesis of 3-Azaspiro[5.5]this compound
This protocol details the synthesis of 3-azaspiro[5.5]this compound, a key intermediate for pharmaceuticals.
Materials:
-
1,1-Cyclohexanediacetic acid
-
Ammonium acetate
-
Acetic anhydride
-
Water
-
Secondary butyl alcohol
-
30% Aqueous ammonia
-
Methanol
Procedure:
-
A mixture of 1,1-cyclohexanediacetic acid (100 g, 0.53 mol), ammonium acetate (66.5 g, 0.86 mol), and acetic anhydride (66.5 g, 0.65 mol) is heated to 433–443 K for 8 hours[2].
-
The acetic acid formed during the reaction is removed by distillation[2].
-
The mixture is then cooled to 363–383 K, and water (200 ml) and secondary butyl alcohol (100 g) are added[2].
-
The solution is neutralized to pH 9 with 30% aqueous ammonia[2].
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from methanol (300 ml) to yield the final product[2].
Data Presentation
Table 1: Crystallographic Data for Substituted 1,5-Dioxaspiro[5.5]this compound Derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1 | C16H18O5 | Orthorhombic | Pna21 | 10.182(2) | 11.828(2) | 14.356(3) | 90 | 90 | 90 | 1729.0(6) | 4 |
| 2 | C16H18O5 | Triclinic | P-1 | 8.7807(18) | 9.4383(19) | 11.450(2) | 98.64(3) | 103.28(3) | 99.44(3) | 893.4(3) | 2 |
| 3 | C9H12O4 | Triclinic | P1 | 9.459(2) | 9.473(2) | 20.390(4) | 88.15(3) | 88.60(3) | 89.88(3) | 1825.5 | 8 |
Data for compounds 1 and 2 sourced from[1]. Data for compound 3 sourced from[3].
Visualizations
Workflow for the Synthesis of O, N-Containing Spiro Compounds
Caption: General workflow for the synthesis of O, N-containing spiro compounds.
Logical Relationship in the Synthesis of 3-Azaspiro[5.5]this compound
References
Application Notes: 3-Azaspiro[5.5]undecane-2,4-dione as a Key Intermediate in the Synthesis of Gabapentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azaspiro[5.5]undecane-2,4-dione, also known as 3,3-pentamethylene glutarimide, is a spirocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of 3-Azaspiro[5.5]this compound as a pharmaceutical intermediate, with a specific focus on its role in the synthesis of the widely-used anticonvulsant drug, Gabapentin.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Azaspiro[5.5]this compound is presented in the table below.
| Property | Value |
| CAS Number | 1130-32-1 |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168-170 °C |
| Purity (by HPLC) | ≥98.0% |
Application in Pharmaceutical Synthesis: Gabapentin
3-Azaspiro[5.5]this compound is a pivotal precursor in the industrial synthesis of Gabapentin, a gamma-aminobutyric acid (GABA) analog. Gabapentin is primarily used to treat epilepsy and neuropathic pain. The synthesis involves the transformation of the dione intermediate into the final active pharmaceutical ingredient (API) through a Hofmann rearrangement.
Synthetic Workflow Overview
The overall synthetic pathway from the starting materials to Gabapentin is illustrated in the following workflow diagram.
Caption: Synthetic workflow for Gabapentin synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-Azaspiro[5.5]this compound
This protocol describes the synthesis of the intermediate from 1,1-cyclohexanediacetic acid.
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetic anhydride
-
Ammonium acetate
-
Water
-
Secondary butyl alcohol
-
30% Aqueous ammonia
-
Methanol
Procedure:
-
Charge a reaction flask with 66.5 g of acetic anhydride, 66.5 g of ammonium acetate, and 100 g of 1,1-cyclohexanediacetic acid.[1]
-
Heat the reaction mixture to 160-170°C for 8 hours, distilling off the acetic acid that forms.[2]
-
Cool the mixture to 90-110°C and add 200 g of water and 100 g of secondary butyl alcohol.
-
Continue cooling to room temperature and adjust the pH to approximately 9 with 30% aqueous ammonia.
-
Filter the resulting precipitate and wash the solid with water.
-
Recrystallize the crude product from 300 ml of methanol to yield the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 93.1% | [1] |
| Purity (HPLC) | >99.5% |
Protocol 2: Synthesis of Gabapentin Hydrochloride from 3-Azaspiro[5.5]this compound
This protocol details the Hofmann rearrangement of the intermediate to produce Gabapentin hydrochloride.[2][3]
Materials:
-
3-Azaspiro[5.5]this compound (3,3-pentamethylene glutarimide)
-
30% Sodium hydroxide solution
-
15% Sodium hypochlorite solution
-
32% Hydrochloric acid
-
Water
Procedure:
-
In a flask, dissolve 100 g of 3-Azaspiro[5.5]this compound in 200 g of water and 81 g of 30% sodium hydroxide.[3]
-
Heat the mixture to 50-80°C for approximately 2 hours until complete dissolution is achieved.[3]
-
Prepare a mixture of 400 g of 15% sodium hypochlorite and 162 g of 30% sodium hydroxide, and maintain its temperature between 0°C and 30°C.[3]
-
Pour the solution from step 2 into the hypochlorite mixture while maintaining the temperature control.[3]
-
Allow the reaction to rest for approximately 3 hours at room temperature.[3]
-
Pour the resulting solution into 32% hydrochloric acid to precipitate Gabapentin hydrochloride.[3]
-
Filter and dry the product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85-95% | [3] |
| Purity (HPLC) | >95.5% | [3] |
Mechanism of Action of Gabapentin
Gabapentin exerts its therapeutic effects primarily by interacting with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction leads to a reduction in the release of excitatory neurotransmitters.
Caption: Mechanism of action of Gabapentin.
Conclusion
3-Azaspiro[5.5]this compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols provided herein offer robust and high-yielding methods for its preparation and subsequent conversion to Gabapentin. Understanding the synthetic pathways and the mechanism of action of the final drug product is crucial for researchers and professionals in the field of drug development. These application notes provide a comprehensive overview to facilitate further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. WO2004031126A2 - A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Antimicrobial and Antifungal Assays for Undecane Diones
A focus on Undecan-x-ones based on available data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane diones represent a class of organic compounds with potential applications in the pharmaceutical and agricultural industries due to their possible antimicrobial and antifungal properties. This document provides detailed application notes and protocols for assessing the efficacy of these compounds. While specific data on "undecane diones" is limited in the current scientific literature, extensive research has been conducted on structurally related undecan-x-ones (undecan-2-one, undecan-3-one, and undecan-4-one). Therefore, this document will focus on the established antimicrobial and antifungal activities and assay methodologies for these single-ketone analogues as a predictive model for the dione counterparts.
The following sections present a summary of the available quantitative data, detailed experimental protocols for key antimicrobial and antifungal assays, and visual representations of experimental workflows and a plausible mechanism of action.
Data Presentation
The antimicrobial and antifungal activities of undecan-x-ones have been evaluated against various microorganisms. The following tables summarize the quantitative data for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).
Table 1: Antifungal Activity of Undecan-x-ones
| Compound | Microorganism | MIC (µl/ml) | MFC (µl/ml) | Reference |
| Undecan-2-one | Aspergillus niger | 1 | >20 | [1] |
| Undecan-3-one | Candida mycoderma | 5 | 10 | |
| Undecan-4-one | Candida mycoderma | 5 | 20 | |
| Undecan-x-ones (general) | Aspergillus niger | Strongest effect | Not specified | [2] |
| Undecan-2-one | Candida mycoderma | High activity | Not specified | [2] |
| Undecan-3-one | Candida mycoderma | High activity | Not specified | [2] |
Table 2: Antibacterial Activity of Undecan-x-ones
| Compound | Microorganism | MIC | MBC | Reference |
| Undecan-x-ones (general) | Bacillus subtilis | Not determined | Not determined | |
| Undecan-x-ones (general) | Escherichia coli | Not determined | Not determined | |
| Undecan-2-one | Bacillus subtilis | > 30 µL/mL | Not specified | [1] |
| Undecan-2-one | Escherichia coli | > 30 µL/mL | Not specified | [1] |
Note: The low antibacterial activity of undecan-x-ones meant that specific MIC and MBC values were not determined in some studies.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antifungal activity of lipophilic compounds such as undecane diones. These are based on established methods like those from the Clinical and Laboratory Standards Institute (CLSI).[3]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is described here.[4][5][6]
Materials:
-
Test compound (undecane dione)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Microbial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips
-
Solvent for the test compound (e.g., DMSO, as undecane diones are lipophilic)[7]
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the undecane dione in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100 mg/ml).
-
Preparation of Microbial Inoculum:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/ml for bacteria, 1 x 10^5 CFU/ml for fungi). The optical density (OD) at 600 nm can be used for standardization.[4]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µl of sterile broth to all wells of a 96-well plate.
-
Add 100 µl of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µl from the first well to the second, and so on, down the plate. Discard the final 100 µl from the last well.
-
-
Inoculation: Add 10 µl of the standardized microbial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This protocol determines the lowest concentration of a compound that kills 99.9% of the initial microbial population.[3]
Procedure:
-
Perform the MIC Assay: Follow steps 1-7 of the MIC protocol.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10 µl aliquot.
-
Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates at the optimal temperature until growth is visible in the control spots (from the growth control well of the MIC plate).
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the test compound that results in no microbial growth on the agar plate.
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC/MFC determination.
Plausible Antifungal Mechanism of Action
While the specific signaling pathways affected by undecane diones are not yet fully elucidated, a plausible mechanism, based on the action of other lipophilic antifungal agents, involves disruption of the fungal cell membrane.[8][9]
Caption: Hypothetical antifungal mechanism of undecane diones.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qlaboratories.com [qlaboratories.com]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 5. emerypharma.com [emerypharma.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 9. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Undecane-2,4-dione
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Undecane-2,4-dione. This method is suitable for researchers, scientists, and professionals involved in drug development and chemical analysis. The protocol utilizes a reversed-phase C18 column with a UV detector, providing excellent resolution and sensitivity for the analyte. All experimental parameters and quantitative data are presented in a clear and structured format.
Introduction
This compound is a beta-diketone, a class of compounds with significant interest in various fields, including as intermediates in organic synthesis and for their potential biological activities. Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and quality control of such compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of organic molecules due to its high resolution, sensitivity, and reproducibility.[1][2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Vials: Amber glass vials with PTFE septa.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard.
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 18 minutes |
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (60:40 Acetonitrile:Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method provides a sharp and symmetrical peak for this compound with a typical retention time of approximately 8.5 minutes. The method demonstrates excellent linearity, accuracy, and precision.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Detailed Protocol
-
System Preparation:
-
Prepare the mobile phases as described in Table 1.
-
Purge the HPLC system to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (60% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
-
Calibration Curve:
-
Inject 10 µL of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution in triplicate.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method is straightforward to implement and provides accurate and reproducible results, making it suitable for routine quality control and research applications.
References
Application Notes and Protocols for the GC-MS Analysis of Undecane-2,4-dione
A comprehensive guide for researchers, scientists, and drug development professionals on the gas chromatography-mass spectrometry (GC-MS) analysis of Undecane-2,4-dione.
Introduction
This compound is a beta-diketone of interest in various fields of chemical and pharmaceutical research. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) allows for sensitive and selective identification and quantification. This document provides detailed application notes and protocols to facilitate the analysis of this compound in a laboratory setting. Due to the limited availability of a public mass spectrum for this compound, this guide also provides expected fragmentation patterns based on the analysis of similar chemical structures.
I. Quantitative Data Summary
| Parameter | Expected Value/Characteristic | Notes |
| Molecular Weight | 184.28 g/mol | Calculated from the chemical formula C₁₁H₂₀O₂. |
| Molecular Ion (M+) | m/z 184 | Expected to be observed, though may be of low intensity. |
| Major Fragment Ions | m/z 43, 57, 71, 85, 99, 113, 127, 141 | Alpha cleavage adjacent to the carbonyl groups is a primary fragmentation pathway for ketones. This results in the loss of alkyl radicals. The most stable carbocations formed will produce the most intense peaks. |
| Base Peak | m/z 43 or 57 | Typically, the most stable carbocation fragment will be the base peak. For this compound, this is likely to be the acetyl cation ([CH₃CO]⁺) at m/z 43 or the butyl cation ([C₄H₉]⁺) at m/z 57. |
| Retention Time (RT) | Variable | Highly dependent on the GC column, temperature program, and carrier gas flow rate. A non-polar or medium-polarity column is recommended. |
II. Experimental Protocols
This section details the recommended methodology for the GC-MS analysis of this compound.
A. Sample Preparation
The choice of sample preparation technique will depend on the matrix in which this compound is being analyzed. For simple solutions, a direct injection may be sufficient. For more complex matrices, an extraction step is necessary.
1. Materials and Reagents:
-
This compound standard (purity ≥98%)
-
Solvent (e.g., Dichloromethane, Ethyl acetate, Hexane - HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (if required)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
2. Protocol for Liquid-Liquid Extraction (LLE):
-
To 1 mL of the sample, add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.
-
Transfer the concentrated extract to a GC vial for analysis.
B. GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| MS Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
| Scan Mode | Full Scan |
III. Diagrams
A. Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
B. Logical Relationship of Fragmentation
This diagram depicts the logical fragmentation pathway of a generic beta-diketone, which can be applied to understand the mass spectrum of this compound.
IV. Conclusion
The protocols and information provided in this document serve as a comprehensive starting point for the GC-MS analysis of this compound. Researchers should note the importance of using a certified reference standard to confirm the retention time and mass spectral fragmentation pattern for accurate identification and quantification. The provided workflows and diagrams offer a visual guide to the experimental and analytical processes involved. Further optimization of the described methods may be necessary depending on the specific analytical instrumentation and the complexity of the sample matrix.
Application Notes and Protocols for the Synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones, a class of compounds with significant interest in medicinal chemistry. The core structure, a spiroglutarimide, is a key pharmacophore found in various biologically active molecules. These protocols are intended for use by researchers and professionals in organic synthesis and drug development.
Introduction
3-Azaspiro[5.5]undecane-2,4-dione and its N-substituted derivatives are important scaffolds in the design of novel therapeutic agents. The rigid spirocyclic framework can impart favorable conformational properties to a molecule, potentially enhancing its binding affinity and selectivity for biological targets. The synthesis of these compounds typically involves a two-step process: the formation of the parent 3-azaspiro[5.5]this compound, followed by the substitution at the nitrogen atom.
Synthesis of the Parent 3-Azaspiro[5.5]this compound
The initial step is the formation of the spiroglutarimide ring system. A common and high-yielding method involves the condensation of 1,1-cyclohexanediacetic acid with a nitrogen source such as formamide or ammonium acetate.
General Reaction Scheme:
Caption: General reaction for the synthesis of 3-azaspiro[5.5]this compound.
Experimental Protocol 1: Using Formamide
This protocol describes the synthesis of 3-azaspiro[5.5]this compound from 1,1-cyclohexanediacetic acid and formamide.[1]
Materials:
-
1,1-Cyclohexanediacetic acid
-
Formamide
-
Water
-
100 mL three-neck flask
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
To a 100 mL three-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 1,1-cyclohexanediacetic acid (10.0 g, 50 mmol) and formamide (4.5 g, 100 mmol).
-
Heat the suspension while stirring. The mixture will become a clear, colorless solution.
-
Continue heating and stirring at 150–160°C for 4 hours.
-
After 4 hours, cautiously pour the hot, clear reaction mixture into 40 mL of water.
-
A colorless precipitate will form. Collect the precipitate by filtration.
-
Wash the collected solid with 10 mL of water.
-
Dry the product under a vacuum to yield 3-azaspiro[5.5]this compound.
Experimental Protocol 2: Using Ammonium Acetate and Acetic Anhydride
This alternative protocol utilizes ammonium acetate and acetic anhydride as the nitrogen source and dehydrating agent, respectively.[1]
Materials:
-
1,1-Cyclohexanediacetic acid
-
Ammonium acetate
-
Acetic anhydride
-
Water
-
Secondary butyl alcohol
-
30% Aqueous ammonia
-
Reaction flask with distillation setup
Procedure:
-
Charge a reaction flask with 100 g of 1,1-cyclohexanediacetic acid, 66.5 g of ammonium acetate, and 66.5 g of acetic anhydride.
-
Heat the reaction mass to 160–170°C for eight hours. During this time, acetic acid will form and should be removed by distillation.
-
Cool the mixture to 90–110°C and add 200 g of water and 100 g of secondary butyl alcohol.
-
Continue cooling to room temperature.
-
Adjust the pH to approximately 9 using a 30% aqueous ammonia solution.
-
Filter the resulting solid and wash it with water.
-
Dry the solid to obtain 3,3-pentamethylene glutarimide (3-azaspiro[5.5]this compound).
Data Presentation: Synthesis of 3-Azaspiro[5.5]this compound
| Protocol | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | 1,1-Cyclohexanediacetic acid, Formamide | 150–160 | 4 | 97 | 99.9% |
| 2 | 1,1-Cyclohexanediacetic acid, Ammonium acetate, Acetic anhydride | 160–170 | 8 | 97 | Not reported |
Synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones
Once the parent spiroglutarimide is synthesized, the nitrogen can be functionalized through various N-substitution reactions, such as N-alkylation or Mannich reactions.
General Workflow for N-Substitution:
Caption: Workflow for the synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones.
Experimental Protocol 3: N-Alkylation
This protocol describes a general method for the N-alkylation of 3-azaspiro[5.5]this compound. An example is the synthesis of a precursor to the drug Buspirone, which involves the alkylation of a related glutarimide.[2]
Materials:
-
3-Azaspiro[5.5]this compound
-
Alkyl halide (e.g., 4-bromobutyronitrile)
-
A suitable base (e.g., K₂CO₃, NaH)
-
A suitable solvent (e.g., DMF, Acetone)
Procedure:
-
Dissolve 3-azaspiro[5.5]this compound in a suitable solvent such as DMF or acetone in a round-bottom flask.
-
Add a base (e.g., 1.2 equivalents of K₂CO₃ or 1.1 equivalents of NaH) to the solution and stir for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol 4: N-Aminomethylation (Mannich Reaction)
This protocol is based on the aminomethylation of a related dicarbonitrile derivative and can be adapted for the parent spiroglutarimide.[3]
Materials:
-
3-Azaspiro[5.5]this compound
-
Primary amine (e.g., methylamine, benzylamine)
-
Formaldehyde (as a 37% aqueous solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 3-azaspiro[5.5]this compound in ethanol.
-
Add the primary amine (1.1 equivalents) followed by the aqueous formaldehyde solution (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product may be a mixture of the desired product and its ammonium salt. Acidification of the reaction mixture can facilitate the isolation of the free base.
-
Purify the product by column chromatography or recrystallization.
Data Presentation: Examples of N-substituted 3-Azaspiro[5.5]undecane-2,4-diones
| N-Substituent | Reaction Type | Key Reagents | Typical Yield (%) |
| 4-Cyanobutyl | N-Alkylation | 4-Bromobutyronitrile, K₂CO₃, DMF | 70-90 (estimated) |
| Alkyl/Arylaminomethyl | N-Aminomethylation | Primary Amine, Formaldehyde, Ethanol | 26-71[3] |
| -(CH₂)₄-N(pyrimidin-2-yl)piperazine (Buspirone side chain) | N-Alkylation | Precursor halide, Base, Solvent | 80[2] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formamide is a teratogen; handle with extreme care.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water.
-
Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).
Conclusion
The protocols outlined in this document provide a robust foundation for the synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones. The high-yielding synthesis of the parent spirocycle followed by versatile N-functionalization strategies allows for the creation of diverse libraries of compounds for screening in drug discovery programs. The provided data and workflows are intended to facilitate the efficient and safe production of these valuable chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: Spiro[5.5]undecane-2,4-dione Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of spiro[5.5]undecane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing spiro[5.5]this compound?
A1: Based on common synthetic routes, such as the Knoevenagel condensation of cyclohexanone with diethyl malonate followed by hydrolysis and decarboxylation, you may encounter the following impurities:
-
Unreacted Starting Materials: Cyclohexanone and diethyl malonate.
-
Intermediate Products: Diethyl cyclohexylidenemalonate (the Knoevenagel condensation product).
-
Byproducts of Incomplete Reaction: 1-(carboxymethyl)cyclohexaneacetic acid (from incomplete decarboxylation).
-
Side-Products: Michael addition products if an α,β-unsaturated ketone is used as a starting material in alternative syntheses.
Q2: My crude product is an oil, but I expected a solid. What should I do?
A2: An oily crude product often indicates the presence of significant impurities, particularly unreacted starting materials or solvent residue.
-
Troubleshooting:
-
Ensure all solvent has been removed under reduced pressure.
-
Wash the crude oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes) to try and induce crystallization.
-
Attempt purification by column chromatography to separate the desired product from the impurities that are preventing crystallization.
-
Q3: I am having trouble getting my spiro[5.5]this compound to crystallize. What solvents should I try for recrystallization?
A3: Recrystallization is a powerful technique for purifying solid organic compounds. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvents:
-
Ethanol: A commonly used solvent for recrystallizing polar compounds.
-
Ethanol/Water Mixture: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[1][2][3]
-
Ethyl Acetate/Hexane Mixture: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed. Reheat to clarify and then cool.
-
Q4: How can I monitor the purity of my spiro[5.5]this compound during purification?
A4: Several analytical techniques can be used to assess the purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample. A single spot on the TLC plate is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for determining the structure and purity of your compound. The presence of unexpected peaks indicates impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information about their molecular weight and fragmentation patterns, which can help in identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): Since spiro[5.5]this compound lacks a strong UV chromophore, you may need to use a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[4] Alternatively, derivatization with a UV-active agent can be employed.[5][6][7]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try a different solvent or a mixed solvent system. | |
| Oiling out instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. Add a small seed crystal of the pure compound to induce crystallization. |
| The rate of cooling is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low recovery of pure product. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for filtration. Add a small excess of hot solvent before filtering to prevent saturation. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Systematically vary the polarity of the mobile phase. For spiro[5.5]this compound, a gradient of hexane and ethyl acetate is a good starting point. |
| Compound does not move from the baseline. | The mobile phase is not polar enough. | Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| Compound runs with the solvent front. | The mobile phase is too polar. | Increase the proportion of the less polar solvent (e.g., hexane). |
| Streaking of spots on the column. | The compound is not very soluble in the mobile phase. | Add a small amount of a more polar solvent to the mobile phase to improve solubility. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Cracking of the silica gel bed. | The packing of the column was not done properly. | Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude spiro[5.5]this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Induce Saturation: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Flash Column Chromatography
-
Select Mobile Phase: Based on TLC analysis, choose a solvent system that gives good separation of the product from impurities. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Pack the Column: In a fume hood, pack a glass chromatography column with silica gel using the chosen mobile phase as a slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to start the elution.
-
Collect Fractions: Collect fractions in test tubes or vials.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified spiro[5.5]this compound.
Data Presentation
Table 1: Purity Assessment of Spiro[5.5]this compound
| Purification Step | Analytical Method | Purity (%) | Major Impurities Detected |
| Crude Product | ¹H NMR | ~80% | Cyclohexanone, Diethyl malonate |
| After Recrystallization | ¹H NMR | >95% | Trace amounts of starting materials |
| After Column Chromatography | GC-MS | >99% | Not detectable |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and purification efficiency.
Visualizations
Caption: Experimental workflow for the synthesis and purification of spiro[5.5]this compound.
Caption: Troubleshooting logic for the initial purification of crude spiro[5.5]this compound.
References
- 1. employees.oneonta.edu [employees.oneonta.edu]
- 2. organic chemistry - Recrystallisation of dibenzylideneacetone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. veeprho.com [veeprho.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming side reactions in the synthesis of undecane dione derivatives
Welcome to the technical support center for the synthesis of undecane dione derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce undecane dione derivatives?
A1: The primary synthetic routes for undecane dione derivatives include the Stetter reaction for 1,4-diones like 2,5-undecanedione, and Friedel-Crafts acylation for aromatic undecane dione derivatives. Other methods may involve oxidation of corresponding diols or ozonolysis of unsaturated precursors.
Q2: I am experiencing low yields in my Stetter reaction for 2,5-undecanedione. What are the potential causes?
A2: Low yields in the Stetter reaction can be attributed to several factors:
-
Catalyst Inactivity: The thiazolium salt catalyst can be sensitive to air and moisture. Ensure you are using a freshly prepared or properly stored catalyst under an inert atmosphere.
-
Incorrect Stoichiometry: The ratio of reactants, especially the aldehyde and the Michael acceptor, is crucial. An excess of one reactant can lead to side reactions.
-
Suboptimal Temperature: The reaction temperature significantly impacts the reaction rate and selectivity. The optimal temperature should be determined empirically for your specific substrate.
-
Presence of Impurities: Impurities in the starting materials or solvent can poison the catalyst or participate in side reactions.
Q3: What are the typical side reactions observed during the synthesis of undecane diones?
A3: Common side reactions include:
-
Self-condensation/Oligomerization: Under acidic or basic conditions, diones can undergo self-condensation or polymerization, leading to a complex mixture of products. This is particularly prevalent in syntheses of compounds like 2,5-hexanedione where extended contact with acid can cause oligomerization.[1]
-
Intramolecular Cyclization: Depending on the chain length and reaction conditions, undecane diones can undergo intramolecular aldol condensation to form cyclic byproducts.
-
Over-acylation or Isomerization (Friedel-Crafts): In Friedel-Crafts acylation, polysubstitution on the aromatic ring can occur. Additionally, rearrangement of the acyl group under the reaction conditions can lead to isomeric impurities.
-
Formation of Malodorous Byproducts (Stetter Reaction): The Stetter reaction can sometimes produce sulfur-containing impurities that have a strong, unpleasant odor.[2]
Q4: How can I effectively purify my undecane dione derivative from the reaction mixture?
A4: Purification strategies depend on the specific derivative and the impurities present. Common techniques include:
-
Distillation: For volatile diones, fractional distillation under reduced pressure is an effective method. For instance, 2,5-undecanedione can be distilled at 80-82°C/0.3 mm.[2]
-
Chromatography: Column chromatography (normal or reversed-phase) is a versatile technique for separating the desired product from byproducts with different polarities.
-
Recrystallization: If the undecane dione derivative is a solid at room temperature, recrystallization from a suitable solvent can yield a highly pure product.
-
Washing/Extraction: A simple workup involving washing the organic layer with dilute acid and base can remove many common impurities. For example, in the Stetter synthesis of 2,5-undecanedione, washing with dilute HCl and sodium bicarbonate is recommended.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Stetter Synthesis of 2,5-Undecanedione
Symptoms:
-
The final isolated yield of 2,5-undecanedione is significantly lower than the expected 71-75%.[2]
-
TLC or GC-MS analysis of the crude product shows a large amount of unreacted starting materials or multiple unidentified side products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a freshly opened bottle of the thiazolium salt catalyst or prepare it fresh. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Time | Monitor the reaction progress by TLC or GC. The reported successful reaction time is 16 hours.[2] Shorter or excessively long reaction times can lead to incomplete conversion or degradation of the product. |
| Suboptimal Temperature | The recommended temperature is 80°C.[2] Lower temperatures may result in a sluggish reaction, while higher temperatures could promote side reactions. |
| Impurities in Reagents | Use high-purity, distilled heptanal and 3-buten-2-one. Ensure the ethanol solvent is absolute. |
Issue 2: Presence of Impurities After Friedel-Crafts Acylation
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of isomers or polysubstituted products.
-
The isolated product has a broad melting point range or appears as an oil when it should be a solid.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excess Lewis Acid | Use a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃). Excess catalyst can promote side reactions. |
| High Reaction Temperature | Perform the reaction at a lower temperature to improve selectivity and minimize rearrangements. |
| Inappropriate Solvent | The choice of solvent can influence the outcome of the reaction. Less polar solvents are often preferred. |
| Extended Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of byproducts. |
Experimental Protocols
Stetter Reaction for the Synthesis of 2,5-Undecanedione[2]
Materials:
-
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride (0.1 mol)
-
Absolute ethanol (500 mL)
-
3-Buten-2-one (1.1 mol)
-
Triethylamine (0.6 mol)
-
Heptanal (1.0 mol)
-
Chloroform
-
Dilute hydrochloric acid (5%)
-
Saturated sodium hydrogen carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 1000-mL three-necked round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser, charge the thiazolium salt, absolute ethanol, 3-buten-2-one, triethylamine, and heptanal.
-
Start a slow stream of nitrogen and heat the mixture with stirring in an oil bath at 80°C for 16 hours.
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Add 500 mL of chloroform to the residue and wash it sequentially with 200 mL of 5% HCl, 200 mL of saturated NaHCO₃ solution, and two 200-mL portions of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform by distillation.
-
Fractionally distill the residue under reduced pressure. Collect the main fraction at 80–82°C/0.3 mm.
Expected Yield: 71–75%
Purification of 2,5-Undecanedione from Malodorous Byproducts[2]
For applications requiring high purity, particularly for fragrance purposes, an oxidative treatment can be employed to remove malodorous byproducts.
Materials:
-
Crude 2,5-undecanedione (100 g)
-
Methylene chloride (500 mL)
-
Oxidizing reagent (e.g., chromium(VI) oxide on silica gel) (10 g)
Procedure:
-
Dissolve the crude 2,5-undecanedione in methylene chloride.
-
Add the oxidizing reagent and reflux the mixture for 3 hours.
-
Filter the mixture and wash the filtrate with three 100-mL portions of water.
-
Dry the organic phase with sodium sulfate and distill to obtain the purified product.
Quantitative Data Summary
| Synthesis Method | Product | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Stetter Reaction | 2,5-Undecanedione | Heptanal, 3-Buten-2-one | Thiazolium salt, Triethylamine | 80 | 16 | 71-75 | [2] |
Visualizations
Experimental Workflow: Stetter Synthesis of 2,5-Undecanedione
References
Technical Support Center: Optimizing Knoevenagel Condensation of Undecane-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Knoevenagel condensation of undecane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, such as this compound, in the presence of a basic catalyst.[1][2] The reaction is followed by a dehydration step to yield an α,β-unsaturated dicarbonyl compound.[1][2]
Q2: Which catalysts are suitable for the Knoevenagel condensation of this compound?
A2: Weakly basic catalysts are typically employed to prevent self-condensation of the aldehyde or ketone.[1] Common choices include primary and secondary amines like piperidine and diethylamine, as well as their salts.[3][4] Ammonium acetate is also a frequently used catalyst.[5][6] For greener protocols, heterogeneous catalysts such as basic alumina can be utilized.[6]
Q3: What solvents are recommended for this reaction?
A3: The choice of solvent can significantly impact the reaction rate and yield. Common solvents include ethanol, toluene, and dichloromethane.[7][8] In line with green chemistry principles, solvent-free conditions or the use of environmentally benign solvents like water are also being explored.[5][9] Microwave-assisted synthesis under solvent-free conditions has also been shown to be effective for Knoevenagel condensations.[5][9]
Q4: How does the reactivity of this compound compare to other active methylene compounds?
A4: this compound is a β-dicarbonyl compound, making the methylene protons between the two carbonyl groups acidic and thus reactive in the Knoevenagel condensation. Its reactivity is comparable to other linear β-diketones like acetylacetone.[3] However, the long alkyl chain may influence its solubility and steric hindrance compared to smaller diones.
Q5: What are the typical reaction temperatures and times?
A5: Reaction conditions can vary widely depending on the specific reactants, catalyst, and solvent used. Temperatures can range from room temperature to the reflux temperature of the solvent.[10] Microwave-assisted reactions can significantly shorten reaction times to a matter of minutes.[5][11] Conventional heating methods may require several hours.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The basicity of the catalyst may be too low, or the catalyst may have degraded. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Steric Hindrance: The aldehyde or ketone substrate may be sterically hindered. 4. Water Inhibition: The water produced during the reaction can inhibit the reaction equilibrium.[4] | 1. Try a slightly stronger base (e.g., piperidine instead of diethylamine). Ensure the catalyst is fresh. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider using microwave irradiation to accelerate the reaction.[5] 3. For hindered substrates, a more active catalyst or harsher reaction conditions (higher temperature) may be necessary. 4. Use a Dean-Stark apparatus to remove water azeotropically if using a suitable solvent like toluene. Alternatively, add molecular sieves to the reaction mixture.[4] |
| Formation of Side Products | 1. Michael Addition: The Knoevenagel product can undergo a subsequent Michael addition with another molecule of this compound. 2. Self-Condensation of Aldehyde/Ketone: If too strong a base is used, the carbonyl compound may self-condense.[1] | 1. Use a stoichiometric amount of the reactants. A lower reaction temperature may also disfavor the Michael addition. 2. Use a weaker base (e.g., ammonium acetate) or a milder catalyst. |
| Difficulty in Product Isolation/Purification | 1. Oily Product: The long alkyl chain of this compound can result in a non-crystalline, oily product. 2. Contamination with Starting Materials: Incomplete reaction can lead to a mixture of product and starting materials. | 1. Purify the product using column chromatography on silica gel. 2. Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction conditions to maximize conversion. |
| Reaction Stalls | 1. Catalyst Deactivation: The catalyst may be consumed or deactivated during the reaction. 2. Equilibrium Reached: The reaction may have reached equilibrium without complete conversion of the starting material. | 1. Add a fresh portion of the catalyst. 2. Remove water from the reaction mixture to shift the equilibrium towards the product.[4] |
Quantitative Data Summary
Specific quantitative data for the Knoevenagel condensation of this compound is not extensively available in the literature. The following tables provide illustrative data based on reactions with similar β-dicarbonyl compounds to guide optimization.
Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde with a β-Diketone
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine (10) | Ethanol | Reflux | 4 | ~85-95 |
| Ammonium Acetate (20) | Toluene | Reflux | 6 | ~80-90 |
| Basic Alumina | Solvent-free (MW) | 100 | 0.25 | ~90-98 |
Table 2: Effect of Solvent on the Piperidine-Catalyzed Knoevenagel Condensation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Reflux | 4 | High |
| Toluene | Reflux | 5 | High |
| Dichloromethane | 40 | 8 | Moderate |
| Solvent-free | 80 | 2 | High |
Experimental Protocols
General Protocol for Piperidine-Catalyzed Knoevenagel Condensation of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired aldehyde (1.0 eq), and ethanol (10 mL per mmol of dione).
-
Add piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.
Microwave-Assisted Solvent-Free Knoevenagel Condensation
-
In a microwave-safe vessel, mix this compound (1.0 eq), the aldehyde (1.0 eq), and a catalytic amount of ammonium acetate on basic alumina (e.g., 20 mol% NH₄OAc).
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short period (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter to remove the solid catalyst.
-
Remove the solvent under reduced pressure and purify the product by column chromatography if necessary.
Visualizations
Caption: Mechanism of the Knoevenagel Condensation.
Caption: General Experimental Workflow.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted and efficient solvent-free knoevenagel condensation. A sustainable protocol using porous calcium hydroxyapatite as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of Complex Beta-Diketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex beta-diketones. The information is presented in a question-and-answer format to directly address common issues encountered during spectroscopic analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing beta-diketones, particularly for studying the keto-enol tautomerism. However, various factors can complicate spectral acquisition and interpretation.
Frequently Asked Questions (FAQs):
-
Q1: Why do I see two sets of peaks for my beta-diketone in the 1H NMR spectrum?
-
A: The presence of two sets of signals is typically due to the keto-enol tautomerism. Beta-diketones exist as an equilibrium mixture of the keto and enol forms, which are distinct chemical species with different proton environments.[1][2] The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of separate signals for each tautomer.[1]
-
-
Q2: The ratio of my keto and enol forms seems to change between experiments. What could be the cause?
-
A: The keto-enol equilibrium is highly sensitive to the solvent and temperature.[2] A shift in the equilibrium towards the keto form is often observed with increasing solvent polarity.[2] Temperature changes can also alter the equilibrium position. Ensure that you are using the same solvent and maintaining a consistent temperature for comparable results.
-
-
Q3: How can I definitively identify the enolic proton signal?
-
A: The enolic proton is acidic and will exchange with deuterium. To confirm its identity, you can add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The enolic proton signal should disappear or significantly decrease in intensity.[3]
-
-
Q4: My peaks are broad, and the resolution is poor. What can I do?
-
A: Broad peaks can result from several factors, including the presence of paramagnetic impurities (if working with metal complexes), sample aggregation, or chemical exchange processes occurring at a rate comparable to the NMR timescale.
-
Ensure your sample is free from paramagnetic metals unless they are part of the complex being studied.
-
Try acquiring the spectrum at a different temperature to see if the peak shape changes, which can indicate dynamic processes.
-
Diluting the sample may help to reduce aggregation effects.
-
-
Troubleshooting Workflow for NMR Analysis
Caption: Troubleshooting workflow for common NMR issues.
Experimental Protocol: Determination of Keto-Enol Equilibrium by 1H NMR
-
Sample Preparation:
-
Accurately weigh a known amount of the beta-diketone.
-
Dissolve the compound in a deuterated solvent of your choice (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) to a final concentration of approximately 10-20 mM.[4] Using a dilute solution helps to avoid intermolecular interactions that can affect the equilibrium.[4]
-
Ensure the solution is homogeneous.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Ensure the spectral width is sufficient to include all signals, particularly the downfield enolic proton (which can appear between 10-17 ppm).
-
Optimize the acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the keto and enol forms. For example, integrate the methylene protons of the keto form and the vinyl proton of the enol form.
-
Calculate the percentage of each tautomer using the integral values. Remember to account for the number of protons giving rise to each signal. For instance, the methylene signal of the keto form represents two protons, while the vinyl signal of the enol form is one proton.
-
The equilibrium constant (Keq) can be calculated as the ratio of the concentration of the enol form to the keto form.
-
II. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for studying the electronic transitions in beta-diketones and their metal complexes, and can also be used to investigate the keto-enol equilibrium.
Frequently Asked Questions (FAQs):
-
Q1: Why do I see multiple absorption bands in the UV-Vis spectrum of my beta-diketone?
-
A: The keto and enol tautomers have different electronic structures and therefore absorb at different wavelengths. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form.[4]
-
-
Q2: The position of the absorption maximum (λmax) shifts when I change the solvent. Why does this happen?
-
A: This phenomenon is known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to a shift in the absorption wavelength.[5] For beta-diketones, a change in solvent polarity will also shift the keto-enol equilibrium, further altering the spectrum.[4] Polar protic solvents can stabilize the keto form through hydrogen bonding, leading to a higher proportion of this tautomer.[4]
-
-
Q3: How can I use UV-Vis spectroscopy to quantify the keto-enol ratio?
-
A: You can determine the ratio by measuring the absorbance at the λmax of the enol form in different solvents. By comparing the molar absorptivity in a non-polar solvent (where the enol form is predominant) with that in your solvent of interest, you can estimate the percentage of the enol form.[6]
-
Troubleshooting Workflow for UV-Vis Analysis
Caption: Troubleshooting workflow for UV-Vis spectroscopy.
Experimental Protocol: Investigating Solvent Effects on Keto-Enol Equilibrium by UV-Vis
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the beta-diketone in a non-polar solvent where the enol form is expected to be nearly 100% (e.g., cyclohexane or hexane).
-
-
Sample Preparation:
-
Prepare a series of solutions with the same concentration of the beta-diketone in different solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, water).
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum for each solution over an appropriate wavelength range (e.g., 200-450 nm).
-
Use the pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Identify the λmax for the enol form from the spectrum in the non-polar solvent.
-
Measure the absorbance at this λmax for all the prepared solutions.
-
Assuming the molar absorptivity of the enol form is constant across the solvents, the percentage of the enol form in each solvent can be estimated by comparing the absorbance values.
-
III. Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in beta-diketones and for studying the strong intramolecular hydrogen bond in the enol tautomer.
Frequently Asked Questions (FAQs):
-
Q1: What are the characteristic IR peaks for a beta-diketone?
-
A: For the keto form, you will typically see a strong C=O stretching band around 1700-1730 cm⁻¹. The enol form exhibits a broad O-H stretching band, often shifted to lower wavenumbers (around 2500-3200 cm⁻¹) due to strong intramolecular hydrogen bonding.[7] The C=O stretching vibration of the enol form is also shifted to a lower frequency (around 1600-1640 cm⁻¹) due to conjugation and hydrogen bonding.[8]
-
-
Q2: The O-H peak of the enol is very broad and sometimes difficult to identify. Why is that?
-
A: The extreme broadness of the enolic O-H stretch is a hallmark of the strong intramolecular hydrogen bond.[7] This strong interaction creates a shallow potential energy well for the proton, leading to a wide range of vibrational energies and thus a very broad absorption band.
-
-
Q3: Can I use IR spectroscopy to estimate the relative amounts of keto and enol tautomers?
-
A: While not as quantitative as NMR, you can get a qualitative idea of the relative amounts of the tautomers by comparing the intensities of the C=O stretching bands of the keto and enol forms. A stronger keto C=O band suggests a higher proportion of the keto tautomer.
-
Troubleshooting Workflow for IR Analysis
Caption: Troubleshooting workflow for IR spectroscopy.
IV. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of beta-diketones and their metal complexes.
Frequently Asked Questions (FAQs):
-
Q1: I am not seeing the molecular ion peak for my beta-diketone. What could be the problem?
-
A: Beta-diketones can be prone to fragmentation in the ion source, especially with higher energy ionization techniques like electron ionization (EI). The molecular ions of the tautomers may not interconvert in the gas phase and can fragment differently.[9] Consider using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.
-
-
Q2: When analyzing my beta-diketone metal complex with ESI-MS, I see multiple species in the spectrum. How do I interpret this?
-
A: The observed ions in the ESI-MS of metal complexes may not always directly represent the species in solution.[10] You may observe adducts with solvent molecules or counter-ions. The formation of singly or doubly charged complexes can also depend on the keto-enol distribution in solution.[8] It is crucial to carefully assign the observed m/z values to possible complex stoichiometries.
-
-
Q3: My signal intensity is poor when analyzing metal complexes. How can I improve it?
-
A: Poor signal intensity can be due to several factors, including low sample concentration, ion suppression, or inefficient ionization.
-
Optimize the sample concentration.
-
Ensure the solvent system is compatible with ESI and promotes ionization. Adding a small amount of acid (e.g., formic acid) can sometimes help, but be mindful of its potential to alter the complex.
-
Tune the mass spectrometer parameters, such as capillary voltage and nebulizer gas flow, to optimize the signal for your specific complex.
-
-
Data Presentation: Typical Spectroscopic Data for Acetylacetone
| Spectroscopic Technique | Tautomer | Characteristic Signal |
| 1H NMR (CDCl₃) | Keto | ~2.2 ppm (s, 6H, CH₃), ~3.6 ppm (s, 2H, CH₂) |
| Enol | ~2.0 ppm (s, 6H, CH₃), ~5.5 ppm (s, 1H, =CH), ~16.0 ppm (br s, 1H, OH) | |
| UV-Vis (Hexane) | Enol | λmax ≈ 275 nm |
| IR (liquid film) | Keto | C=O stretch ~1727 cm⁻¹ |
| Enol | O-H stretch (broad) ~2500-3200 cm⁻¹, C=O stretch ~1620 cm⁻¹ |
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. biopchem.education [biopchem.education]
- 4. Identification of metal species by ESI-MS/MS through release of free metals from the corresponding metal-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Investigating Intramolecular H Atom Transfer Dynamics in β-Diketones with Ultrafast Infrared Spectroscopies and Theoretical Modeling. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Failure of ESI spectra to represent metal-complex solution composition: a study of lanthanide-carboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lupinepublishers.com [lupinepublishers.com]
Stability issues of Undecane-2,4-dione under different pH conditions
Technical Support Center: Stability of Undecane-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various pH conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
A1: this compound, as a β-dicarbonyl compound, is susceptible to pH-dependent degradation. Generally, it exhibits the greatest stability in neutral to slightly acidic conditions. Under strongly acidic and, particularly, alkaline conditions, the rate of degradation increases. Alkaline hydrolysis is a common degradation pathway for β-dicarbonyl compounds.[1][2]
Q2: How does pH affect the keto-enol tautomerism of this compound?
A2: The keto-enol tautomerism of β-dicarbonyl compounds is influenced by pH.[3][4] Both acid and base can catalyze the interconversion between the keto and enol forms.[4] The enol form can be stabilized by intramolecular hydrogen bonding.[4] The relative proportion of the keto and enol tautomers at equilibrium can affect the compound's reactivity and degradation profile.
Q3: What are the primary degradation pathways for this compound under different pH conditions?
A3: The primary degradation pathway for this compound, especially under alkaline conditions, is hydrolysis. This involves the cleavage of the carbon-carbon bond between the carbonyl groups.[1][2] In acidic conditions, hydrolysis may also occur, though typically at a slower rate. The specific degradation products will depend on the exact conditions, but can include smaller carboxylic acids and ketones.
Q4: What are the recommended storage conditions for this compound solutions at a specific pH?
A4: For optimal stability, it is recommended to store solutions of this compound in a buffered solution at a neutral or slightly acidic pH (e.g., pH 4-7). Solutions should be protected from light and stored at refrigerated temperatures (2-8 °C) to minimize degradation. It is crucial to use high-purity, well-characterized buffers.
Q5: How do different buffer systems affect the stability of this compound?
A5: The choice of buffer can influence the stability of this compound. Some buffer components can catalyze degradation reactions. It is advisable to use common, non-reactive buffers such as phosphate or acetate buffers. When conducting stability studies, it is important to evaluate the potential for buffer-catalyzed degradation by including appropriate controls.
Troubleshooting Guide
Q1: I am observing unexpectedly rapid degradation of this compound in my experiment. What could be the cause?
A1: Several factors could contribute to unexpectedly rapid degradation:
-
Incorrect pH: Verify the pH of your solution using a calibrated pH meter. Small deviations, especially towards the alkaline range, can significantly increase the degradation rate.
-
Buffer Effects: The buffer system itself might be catalyzing the degradation. Consider using an alternative buffer system.
-
Temperature: Ensure your samples are maintained at the intended temperature. Higher temperatures will accelerate degradation.
-
Contaminants: The presence of metal ions or other impurities can catalyze degradation. Use high-purity solvents and reagents.
Q2: My stability results for this compound are not reproducible. What should I check?
A2: Poor reproducibility can stem from several sources:
-
Inconsistent pH Preparation: Ensure precise and consistent preparation of buffer solutions.
-
Variable Temperature Control: Use a calibrated incubator or water bath with stable temperature control.
-
Inconsistent Sample Handling: Standardize all sample handling procedures, including preparation, storage, and analysis times.
-
HPLC Variability: Check the performance of your HPLC system, including pump flow rate, detector stability, and column integrity.[5][6]
Q3: I am seeing peak tailing and new, unexpected peaks in my HPLC chromatograms. What do these indicate?
A3:
-
Peak Tailing: This is a common issue when analyzing β-dicarbonyl compounds and can be caused by interactions with the stationary phase.[7] Consider adjusting the mobile phase pH, using a different column, or employing a mixed-mode stationary phase.[7]
-
New Peaks: The appearance of new peaks over time is indicative of degradation. These are likely degradation products of this compound. A properly developed stability-indicating HPLC method should be able to separate these new peaks from the parent compound.[8]
Q4: My pH measurements are inconsistent. How can I improve this?
A4: Accurate pH measurement is critical for stability studies.[9]
-
Calibration: Calibrate your pH meter before each use with fresh, certified buffer standards that bracket your target pH.
-
Electrode Care: Ensure your pH electrode is properly maintained, cleaned, and stored according to the manufacturer's instructions.
-
Temperature Compensation: Use automatic temperature compensation (ATC) or manually adjust for the temperature of your solutions, as pH is temperature-dependent.
Data Presentation
Table 1: Illustrative Stability of this compound at Different pH Values.
| pH | Temperature (°C) | Buffer System (0.1 M) | Half-life (t½) (hours) | Major Degradation Products |
| 2.0 | 40 | HCl/KCl | ~120 | Undecanoic acid, Acetic acid |
| 4.5 | 40 | Acetate | > 500 | Minimal degradation |
| 7.0 | 40 | Phosphate | ~350 | Undecanoic acid, Acetic acid |
| 9.0 | 40 | Borate | ~50 | Undecanoic acid, Acetic acid |
| 12.0 | 40 | NaOH/KCl | < 5 | Undecanoic acid, Acetic acid |
Table 2: Common HPLC Troubleshooting for the Analysis of β-Dicarbonyl Compounds.
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Interaction of dicarbonyl with residual silanols on the column. | Use a high-purity silica column; add a competing base to the mobile phase (e.g., triethylamine); use a mixed-mode column.[7][10] |
| Ghost Peaks | Contamination in the mobile phase or injector; late eluting peaks from a previous run. | Use high-purity solvents; flush the injector and column; ensure adequate run times for gradient elution.[10][11] |
| Baseline Drift | Column temperature fluctuations; mobile phase composition change; detector issue. | Use a column oven; prepare fresh mobile phase; allow the system to equilibrate fully; check detector lamp.[6] |
| Poor Resolution | Inappropriate mobile phase; column degradation; sample overload. | Optimize mobile phase composition; replace the column; reduce injection volume.[6] |
Experimental Protocols
Protocol: pH Stability Study of this compound via a Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at various pH values.
1. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Acids and bases for pH adjustment (e.g., HCl, NaOH) of appropriate purity
-
Buffer salts (e.g., potassium chloride, sodium acetate, sodium phosphate, boric acid)
-
Calibrated pH meter and electrode
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18, or a mixed-mode column if peak shape is an issue)[7]
-
Temperature-controlled incubator or water bath
2. Buffer Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Use standard buffer recipes and high-purity water.
-
Verify the final pH of each buffer solution with a calibrated pH meter.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
For each pH condition, dilute the stock solution with the respective buffer to a final working concentration. The final concentration of the organic solvent should be low (e.g., <5%) to minimize its effect on the apparent pH and stability.
-
Prepare a sufficient volume for sampling at all time points.
4. Incubation:
-
Transfer aliquots of each prepared sample into individual vials for each time point.
-
Place the vials in a temperature-controlled environment (e.g., 40 °C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition.
-
Immediately quench any further degradation by cooling the sample (e.g., placing it in an ice bath) and, if necessary, neutralizing the pH.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
-
Monitor the peak area of this compound at each time point.
-
The percentage of this compound remaining can be calculated relative to the initial (time 0) peak area.
6. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time for each pH condition.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Keto-enol tautomerism of this compound, catalyzed by acid or base.
Caption: General workflow for a pH stability study of this compound.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Which tautomer of hexane-2,4-dione is more stable? - ECHEMI [echemi.com]
- 7. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Undecane-2,4-dione during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of undecane-2,4-dione during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a beta-dicarbonyl compound. The stability of this compound is crucial for its use in organic synthesis and as a chelating agent. Degradation can lead to impurities, affecting reaction yields, product purity, and the reproducibility of experimental results.
Q2: What are the primary pathways for the decomposition of this compound?
While specific data for this compound is limited, beta-diketones, in general, are susceptible to a few key decomposition pathways:
-
Hydrolysis: The presence of water can lead to the cleavage of the dione, particularly under acidic or basic conditions. The keto form is generally more prevalent in polar, protic solvents like water.[1]
-
Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule. The initial step in the thermal decomposition of beta-diketones is often the dissociation of the O-H bond in the enol form.[2][3]
-
Oxidation: Exposure to air and light can initiate oxidative degradation, leading to various byproducts.
Q3: How does the keto-enol tautomerism of this compound affect its stability?
This compound exists as a mixture of keto and enol tautomers. The enol form is stabilized by an intramolecular hydrogen bond. The equilibrium between these forms is influenced by the solvent. In nonpolar solvents, the enol form is typically dominant, while in polar solvents, the keto form is more prevalent.[1] The reactivity and stability of each tautomer can differ, influencing the overall decomposition rate.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, precipitation) | Decomposition of the compound. | Discard the sample and obtain a fresh batch. Review storage conditions to prevent future degradation. |
| Appearance of new peaks in NMR or GC-MS analysis | Presence of degradation products. | Identify the impurities by comparing with known degradation pathways of beta-diketones. Purify the sample if possible, or use a fresh batch. |
| Broadening of peaks in analytical chromatograms | Presence of multiple, closely related impurities or tautomeric forms. | Adjust chromatographic conditions to improve separation. Consider the possibility of on-column degradation. |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound using the analytical protocols below before each experiment. |
Storage Recommendations
Proper storage is critical to maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below 4°C.[4] | Reduces the rate of thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |
| Light | Store in an amber glass vial or protect from light.[5] | Prevents light-induced degradation.[5] |
| Container | Use a tightly sealed glass container with a PTFE-lined cap.[4] | Prevents contamination and evaporation.[4] Avoid plastic containers as they may leach impurities or react with the compound.[4] |
| Moisture | Store in a dry environment. | Minimizes hydrolysis. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile degradation products.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to create calibration standards at appropriate concentrations.
- For stored samples, prepare a solution at the same concentration as the initial analysis.
2. GC-MS Conditions (Example):
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 5 minutes.
- MS Conditions:
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: 40-400 m/z.
3. Data Analysis:
- Integrate the peak corresponding to this compound and any new peaks that appear in the stored sample.
- Compare the relative peak areas to determine the percentage of degradation.
- Use the mass spectra of new peaks to tentatively identify degradation products by comparison with spectral libraries.
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
This method provides structural information about the parent compound and any non-volatile degradation products.
1. Sample Preparation:
- Dissolve a precisely weighed amount of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another stable compound with a distinct chemical shift).
2. NMR Acquisition:
- Acquire a quantitative ¹H NMR spectrum.
- Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
3. Data Analysis:
- Integrate the signals corresponding to this compound and the internal standard.
- The appearance of new signals over time indicates degradation.
- The change in the integral ratio of this compound to the internal standard can be used to quantify the extent of decomposition.
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for experimental inconsistencies.
References
Technical Support Center: Synthesis of 1,5-Dioxaspiro[5.5]undecane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,5-Dioxaspiro[5.5]undecane-2,4-dione. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1,5-Dioxaspiro[5.5]this compound?
A1: The synthesis involves a one-pot reaction between malonic acid and cyclohexanone. This reaction is typically carried out in the presence of acetic anhydride and a catalytic amount of strong acid, such as sulfuric acid. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular esterification to form the spirocyclic dione.
Q2: What are the key reaction parameters to control during the synthesis?
A2: Critical parameters to monitor and control include:
-
Temperature: The reaction is typically performed at room temperature. Exothermic reactions can occur, and temperature control is crucial to prevent side reactions.
-
Addition Rate: The dropwise addition of cyclohexanone to the reaction mixture is important to maintain temperature and ensure proper mixing.
-
Purity of Reagents: The use of high-purity malonic acid, cyclohexanone, and acetic anhydride is recommended to minimize impurities in the final product.
-
Catalyst Concentration: The amount of sulfuric acid catalyst can significantly impact the reaction rate and the formation of byproducts.
Q3: What is the expected yield for this synthesis?
A3: A reported yield for the synthesis of 1,5-Dioxaspiro[5.5]this compound is approximately 75%.[1] However, yields can vary depending on the reaction scale, purity of reagents, and adherence to the experimental protocol.
Q4: How is the product typically purified?
A4: The product can be purified by crystallization from a suitable solvent, such as ethanol.[1] After filtration and concentration of the reaction mixture, the crude product is dissolved in hot ethanol and allowed to cool slowly to form crystals.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of 1,5-Dioxaspiro[5.5]this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Incorrect stoichiometry. 4. Ineffective catalyst. | 1. Increase reaction time or slightly elevate the temperature (monitor for side products). 2. Ensure the purity of malonic acid, cyclohexanone, and acetic anhydride. 3. Carefully check the molar ratios of the reactants. 4. Use fresh, concentrated sulfuric acid. |
| Formation of a Dark-Colored Reaction Mixture | 1. Reaction temperature too high. 2. Presence of impurities. 3. Side reactions leading to polymerization or degradation. | 1. Maintain the reaction at room temperature and ensure efficient cooling during the addition of cyclohexanone. 2. Use purified reagents. 3. Decrease the catalyst concentration or shorten the reaction time. |
| Difficulty in Product Crystallization | 1. Presence of oily impurities. 2. Supersaturation of the solution. 3. Incorrect crystallization solvent. | 1. Wash the crude product with a non-polar solvent to remove oily impurities before crystallization. 2. Try seeding the solution with a small crystal of the product or scratching the inside of the flask. 3. Experiment with different crystallization solvents or solvent mixtures (e.g., ethanol/water). |
| Product Contaminated with Starting Materials | 1. Incomplete reaction. 2. Inefficient purification. | 1. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. 2. Recrystallize the product multiple times or consider column chromatography for higher purity. |
Experimental Protocol
A detailed methodology for the synthesis of 1,5-Dioxaspiro[5.5]this compound is provided below.[1]
Materials:
-
Malonic Acid
-
Acetic Anhydride
-
Cyclohexanone
-
Concentrated Sulfuric Acid
-
Ethanol
Procedure:
-
In a suitable reaction vessel, a mixture of malonic acid (0.06 mol) and acetic anhydride (9 ml) is stirred at room temperature.
-
A catalytic amount of concentrated sulfuric acid (0.25 ml) is added to the mixture.
-
Once the malonic acid has dissolved, cyclohexanone (0.06 mol) is added dropwise to the solution over a period of 1 hour, maintaining the reaction at room temperature.
-
The reaction is allowed to proceed for 4 hours with continuous stirring.
-
After the reaction is complete, the solution is filtered and then concentrated under reduced pressure.
-
The resulting crude product is crystallized from ethanol to yield the purified 1,5-Dioxaspiro[5.5]this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 75% | [1] |
| Melting Point | 465-466 K (192-193 °C) | [1] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 1,5-Dioxaspiro[5.5]this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Undecane-2,4-dione Isomers
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap during the High-Performance Liquid Chromatography (HPLC) analysis of Undecane-2,4-dione and its related isomers.
Frequently Asked Questions (FAQs)
Q1: Why do I see multiple, broad, or splitting peaks for my pure this compound standard?
A: This phenomenon is most likely due to keto-enol tautomerism.[1][2] this compound, as a β-diketone, exists in a dynamic equilibrium between its keto and enol isomeric forms.[1][3] These two tautomers have different chemical properties and polarities, causing them to interact differently with the HPLC stationary phase, resulting in separate or poorly resolved peaks. The solvent environment can significantly influence the position of this equilibrium.[1][2]
Caption: Keto-enol tautomerism of this compound.
Q2: What is the first and simplest step to try and resolve two overlapping peaks?
A: The first step should be to optimize the mobile phase strength, which is typically done by adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[4] A small, systematic change in this ratio can alter the retention times of the isomers and may be sufficient to achieve baseline separation. Trying a shallow gradient elution can also be a powerful initial step to resolve components in a complex mixture.[5]
Q3: Adjusting the mobile phase strength didn't work. What should I try next?
A: If adjusting solvent strength is insufficient, the next step is to alter the selectivity of the separation. This can be achieved by:
-
Changing the organic modifier: Switching from acetonitrile to methanol (or vice versa) can change the elution order or spacing of peaks due to different solvent-analyte interactions.[6]
-
Adjusting the column temperature: Temperature affects analyte viscosity and solubility in the mobile phase, which can alter retention times and improve peak shape and resolution.[4] A good starting point is to test temperatures between 30-60°C.[4]
Q4: My peaks are still co-eluting. Should I consider changing the HPLC column?
A: Yes, if mobile phase and temperature optimization fail, changing the stationary phase is the next logical step.[4][7] The interaction between the analyte and the stationary phase is a primary driver of separation. Switching from a standard C18 column to one with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, can introduce different retention mechanisms (e.g., π-π interactions) and significantly improve resolution. For challenging β-diketones, mixed-mode stationary phases have been shown to yield good peak shapes where conventional phases fail.[8]
Troubleshooting Guide for Peak Overlap
This guide provides a systematic workflow for diagnosing and resolving co-eluting peaks of this compound isomers.
Caption: Step-by-step workflow for resolving co-eluting peaks.
Data Presentation: Impact of Method Parameters on Resolution
The following tables summarize how key HPLC parameters can be adjusted to resolve the keto and enol tautomers of this compound.
Table 1: Mobile Phase Parameter Optimization
| Parameter | Rationale for Adjustment | Expected Outcome on Resolution |
| % Organic Solvent | Controls the overall retention time (k) of analytes. Reducing the percentage of organic solvent increases retention. | May increase the time between the two peaks, improving resolution. A shallow gradient is often more effective than isocratic elution.[5] |
| Organic Solvent Type | Changes separation selectivity (α). Methanol and acetonitrile have different properties and interact differently with analytes. | Can change the relative retention of the keto and enol forms, potentially reversing elution order or increasing peak separation. |
| Mobile Phase pH | The acidity of the enol form's hydroxyl group means its ionization state can be controlled by pH. This can alter its polarity and retention. | Adjusting pH away from the analyte's pKa (by at least 2 units) can stabilize one form, simplifying the chromatogram or improving separation. |
| Buffer Concentration | Maintains a stable pH and can mask interactions with residual silanols on the stationary phase, improving peak shape.[9] | Increasing buffer concentration (typically 10-50mM) can lead to sharper, more symmetrical peaks, which are easier to resolve. |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Key Characteristics & Interaction Mechanisms | Suitability for this compound Isomers |
| C18 (ODS) | Standard reversed-phase column. Separation is based primarily on hydrophobicity. | Good starting point. May provide sufficient resolution, but can suffer from poor peak shape for β-diketones.[8] |
| Phenyl-Hexyl | Provides hydrophobic interactions plus π-π interactions with aromatic or unsaturated compounds. | The double bond in the enol tautomer can engage in π-π interactions, offering a different selectivity compared to C18 and potentially resolving it from the keto form. |
| Polar-Embedded | C18 chain with an embedded polar group (e.g., amide, carbamate). Offers alternative selectivity and is more stable in highly aqueous mobile phases. | Can provide unique selectivity for compounds with polar functional groups like the keto and enol forms. |
| Mixed-Mode | Contains both reversed-phase (e.g., C18) and ion-exchange (e.g., anion exchange) functionalities. | Highly recommended for β-diketones. Can significantly improve peak shape and provide high-resolution separation by exploiting both hydrophobic and ionic interactions.[8] |
| Chiral Stationary Phase (CSP) | For separating enantiomers (mirror-image isomers). | Necessary only if analyzing chiral derivatives of this compound. Not required for resolving keto-enol tautomers.[10][11] |
Experimental Protocols
Protocol 1: Initial Screening Method for this compound
This protocol provides a robust starting point for method development.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection (UV): 254 nm and 275 nm (the enol form often has a stronger absorbance at higher wavelengths due to conjugation).
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Acetonitrile:Water. Ensure the sample solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.
Protocol 2: Systematic Approach to Mobile Phase Optimization
If Protocol 1 yields insufficient resolution, follow these steps:
-
Repeat Protocol 1, but replace Acetonitrile with Methanol in Mobile Phase B. Compare the resulting chromatogram to evaluate the change in selectivity.
-
Adjust the gradient slope. If peaks are closely eluted, flatten the gradient (e.g., increase the gradient time from 15 to 30 minutes) to increase the separation window.
-
Evaluate pH effect. Prepare mobile phases using a 20mM phosphate buffer at pH 3.0 and pH 7.0 to assess how pH influences the retention and separation of the tautomers.
-
Document all results. Record retention times, peak shapes, and resolution values for each condition to systematically determine the optimal parameters.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New data on keto–enol equilibria of 3-alkylpentane-2,4-diones in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. onyxipca.com [onyxipca.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. csfarmacie.cz [csfarmacie.cz]
Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 3-Azaspiro[5.5]this compound, focusing on the widely used Bucherer-Bergs reaction of cyclohexanone.
Problem 1: Low Yield of 3-Azaspiro[5.5]this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Reactions are typically run for several hours (e.g., 6 hours) at elevated temperatures.[1] - Temperature: Maintain the reaction temperature within the optimal range, typically between 50-60°C.[1] - Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Suboptimal Reagent Stoichiometry | - Verify the molar ratios of the reactants. A common stoichiometry for the Bucherer-Bergs reaction is a molar ratio of ketone to cyanide to ammonium carbonate of 1:2:4. |
| Incorrect pH | - The pH of the reaction mixture is crucial. The reaction is typically carried out under basic conditions. Ensure the pH is maintained in the optimal range to facilitate the reaction. |
| Product Loss During Work-up | - Precipitation: Ensure complete precipitation of the product upon acidification. Cooling the mixture can aid in maximizing the recovery of the crystalline product. - Washing: Use minimal amounts of cold solvent to wash the filtered product to avoid significant product loss. |
Problem 2: Presence of Significant Impurities in the Final Product
Potential Impurities and Mitigation Strategies:
| Impurity | Identification | Formation Mechanism | Mitigation Strategy |
| Unreacted Cyclohexanone | - TLC: Compare the product spot with a cyclohexanone standard. - GC-MS: Can be used to detect volatile starting material. - ¹H NMR: Characteristic signals for cyclohexanone will be present. | Incomplete reaction or inefficient removal during work-up. | - Ensure complete reaction by optimizing reaction time and temperature. - Wash the crude product thoroughly with a solvent in which the product is sparingly soluble but cyclohexanone is soluble (e.g., cold water or a non-polar solvent). |
| Cyclohexanone Cyanohydrin | - TLC: May appear as a separate spot. - ¹H NMR & ¹³C NMR: Will show characteristic signals for the cyanohydrin structure. - IR Spectroscopy: Presence of a hydroxyl (-OH) and a nitrile (-C≡N) stretch. | Incomplete reaction of the intermediate cyanohydrin.[2][3][4] | - Ensure sufficient reaction time and temperature to drive the reaction to completion. - Maintain the appropriate basic pH to facilitate the conversion of the cyanohydrin to the aminonitrile. |
| Polymeric Byproducts | - Appearance of an insoluble, often colored, amorphous solid. - Broad, unresolved peaks in NMR spectra. | Side reactions of intermediates, particularly at higher temperatures. | - Maintain strict temperature control and avoid overheating the reaction mixture. - Use a suitable solvent to minimize side reactions. |
| Hydrolysis Products (e.g., α-ureido acids) | - Can be detected by HPLC and LC-MS. | Partial hydrolysis of the hydantoin ring during work-up or under certain reaction conditions. | - Control the pH carefully during the work-up procedure. Avoid prolonged exposure to strongly acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of 3-Azaspiro[5.5]this compound?
A1: Methanol is a commonly used and effective solvent for the recrystallization of 3-Azaspiro[5.5]this compound, often yielding high-purity crystals.[1] Ethanol or mixtures of ethanol and water can also be employed. The choice of solvent may depend on the specific impurities present.
Q2: How can I monitor the progress of the Bucherer-Bergs reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be developed to clearly separate the starting material (cyclohexanone), the intermediate (cyclohexanone cyanohydrin, if stable enough to be observed), and the final product. The disappearance of the cyclohexanone spot indicates the reaction is proceeding.
Q3: What are the critical safety precautions for this synthesis?
A3: The Bucherer-Bergs reaction involves the use of highly toxic cyanide salts (e.g., sodium cyanide or potassium cyanide). It is imperative to perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available, and all personnel should be trained in its use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Q4: Can this reaction be performed with substituted cyclohexanones?
A4: Yes, the Bucherer-Bergs reaction is applicable to substituted cyclohexanones. However, the substituents can influence the stereochemical outcome of the reaction, potentially leading to the formation of diastereomeric spirohydantoins.[5][6][7][8] The steric hindrance from bulky substituents may also affect the reaction rate.
Experimental Protocols
Synthesis of 3-Azaspiro[5.5]this compound from 2-Phenylcyclohexanone (Illustrative Protocol)
This protocol is adapted from a literature procedure for a substituted cyclohexanone and can be used as a starting point for the synthesis from cyclohexanone, with adjustments to molar equivalents.[1]
Materials:
-
2-Phenylcyclohexanone
-
Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) for acidification
-
Methanol for recrystallization
Procedure:
-
In a pressure bottle, combine 2-phenylcyclohexanone (8.3 g), sodium cyanide (4.6 g), ammonium carbonate (17.0 g), ethanol (37 mL), and water (37 mL).[1]
-
Stir the mixture vigorously at 50-60°C for 6 hours.[1]
-
After cooling, carefully acidify the reaction mixture with hydrochloric acid.
-
Allow the mixture to stand overnight to ensure complete precipitation of the crude product.[1]
-
Collect the precipitate by filtration and wash it with water.[1]
-
Recrystallize the crude product from methanol to obtain pure 2-phenyl-3-azaspiro[5.5]this compound.[1]
Yield: Approximately 49% (for the 2-phenyl derivative).[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Signaling Pathway of the Bucherer-Bergs Reaction
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Undecane-2,4-dione vs. Its Spiro Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Undecane-2,4-dione and its spiro-derivatives. While direct comparative studies are limited, this document synthesizes available data on the individual compound classes to offer insights into their potential therapeutic applications. We will explore their antimicrobial and cytotoxic properties, supported by experimental data and detailed methodologies.
Overview of Biological Activities
This compound, a β-diketone, and its related undecanone counterparts have demonstrated notable antimicrobial, particularly antifungal, activity. In contrast, the biological activities of spiro derivatives are diverse and largely dependent on the specific ring systems incorporated into the spirocyclic structure. Many spiro compounds, including those with dicarbonyl functionalities, have been investigated for their potential as anticancer and antimicrobial agents.
Antimicrobial Activity
This compound and its analogues exhibit inhibitory effects against a range of microbial strains. The primary mechanism of action is not fully elucidated but is thought to involve disruption of cell membrane integrity and function.
Table 1: Antimicrobial Activity of Undecanones
| Compound | Test Organism | MIC (µl/ml) | MFC (µl/ml) | Reference |
| Undecan-2-one | Aspergillus niger | 1 | >30 | |
| Undecan-2-one | Candida mycoderma | 5 | 10 | |
| Undecan-3-one | Candida mycoderma | 5 | 10 | |
| Undecan-4-one | Candida mycoderma | 5 | 20 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Spiro derivatives, particularly those incorporating heterocyclic rings, have also been extensively studied for their antimicrobial properties. For instance, spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives have shown activity against Enterococcus faecalis and Staphylococcus aureus[1].
Table 2: Antimicrobial Activity of Selected Spiro Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Spiro[benzo[h]quinoline-7,3′-indoline]dione derivative (4b) | Enterococcus faecalis | 750 | [1] |
| Spiro[benzo[h]quinoline-7,3′-indoline]dione derivative (4h) | Enterococcus faecalis | 375 | [1] |
| Spiro[benzo[h]quinoline-7,3′-indoline]dione derivative (4b) | Staphylococcus aureus | >6000 | [1] |
| Spiro[benzo[h]quinoline-7,3′-indoline]dione derivative (4h) | Staphylococcus aureus | 750 | [1] |
Cytotoxic Activity
While data on the cytotoxicity of this compound is scarce, various spiro compounds have been synthesized and evaluated for their anticancer potential. The rigid, three-dimensional structure of spiro compounds makes them attractive scaffolds for targeting protein-protein interactions and enzyme active sites, which are often implicated in cancer pathology.
Table 3: Cytotoxic Activity of Selected Spiro Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Spiro compound 1c | HCT116 (human colon carcinoma) | 52.81 | [2] |
| Spiro compound 1c | PC3 (prostate carcinoma) | 74.40 | [2] |
| Spiro compound 1c | HL60 (promyelocytic leukemia) | 49.72 | [2] |
| Spiro compound 1c | SNB19 (astrocytoma) | 101 | [2] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. Each well is filled with a specific volume of sterile Mueller-Hinton broth (or another suitable broth for the test organism)[3].
-
Serial Dilutions: The test compound is serially diluted in the broth across the rows of the plate to create a range of concentrations[3].
-
Inoculation: A standardized suspension of the test microorganism is prepared and added to each well[4].
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours[3].
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[4][5].
References
- 1. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of Undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of chemical compounds is a critical aspect of research and development, particularly in the pharmaceutical and chemical industries. This guide provides a comparative overview of potential analytical methods for the quantification of Undecane-2,4-dione. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific validated analytical methods for this compound. Therefore, this document presents a comparison of two common and powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), that are highly applicable for the analysis of such a compound.
The data presented herein is hypothetical and representative of the expected performance for the analysis of a dione compound with structural similarities to this compound. This guide is intended to serve as a practical starting point for researchers and analytical chemists in the development and validation of a suitable analytical method. The principles of analytical method validation are based on established guidelines from regulatory bodies.[1][2][3][4]
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique is paramount for achieving reliable and accurate quantitative results. Below is a summary of the anticipated performance characteristics of HPLC-UV and GC-MS for the analysis of a compound like this compound.
| Validation Parameter | HPLC-UV (Hypothetical Data) | GC-MS (Hypothetical Data) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. The following are hypothetical, yet detailed, experimental protocols for the quantification of a dione compound using HPLC-UV and GC-MS.
Hypothetical HPLC-UV Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the expected chromophore of a dione).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Hypothetical GC-MS Method
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column suitable for non-polar to semi-polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in the same solvent.
-
Sample Preparation: Extract the sample with a suitable solvent, concentrate the extract if necessary, and filter before injection. An internal standard may be used for improved accuracy.
Visualizations
Visual diagrams can aid in understanding complex workflows and relationships. The following diagrams illustrate the general process of analytical method validation and a comparison of the two discussed analytical techniques.
References
Comparative Antimicrobial Efficacy of Undecane Dione Analogues and Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of undecane monoketones and related long-chain ketone analogues. Due to a scarcity of publicly available data on the antimicrobial properties of true undecane diones (diketones), this comparison focuses on structurally related monoketone derivatives of undecane and other long-chain ketones. The information presented is intended to serve as a foundational resource for research and development in the field of antimicrobial agents.
Data Summary
The antimicrobial activity of the evaluated compounds is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of Undecane Ketone Analogues and Related Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Undecan-2-one | Escherichia coli | Low Activity | [1] |
| Bacillus subtilis | Low Activity | [1] | |
| Candida mycoderma | High Activity | [1] | |
| Aspergillus niger | Strongest Effect | [1] | |
| Undecan-3-one | Escherichia coli | No Total Inhibition | [2][3] |
| Bacillus subtilis | No Total Inhibition | [2][3] | |
| Candida mycoderma | Effective | [2][3] | |
| Aspergillus niger | Effective | [2][3] | |
| 3,4-Epoxy-2-dodecanone | Trichophyton mentagrophytes | 25 | [4] |
| 3,4-Epoxy-2-tridecanone | Trichophyton mentagrophytes | 25 | [4] |
Note: "Low Activity" and "High Activity" are reported as such in the source material without specific quantitative values. "No Total Inhibition" indicates that the compound did not completely stop microbial growth at the tested concentrations.
Experimental Protocols
The following is a generalized description of the experimental methodologies commonly employed to assess the antimicrobial efficacy of chemical compounds, based on the methods referenced in the source materials.
Antimicrobial Susceptibility Testing: Broth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
-
Preparation of Microbial Inoculum: Pure cultures of the test microorganisms (bacteria or fungi) are grown in an appropriate liquid broth medium to a standardized cell density.
-
Serial Dilution of Test Compound: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a multi-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under controlled conditions (temperature, time) suitable for the growth of the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Impedimetric Method
This method measures the changes in the electrical impedance of a culture medium as microorganisms grow and metabolize nutrients.
-
Preparation of Culture Medium: A specialized culture medium is prepared and dispensed into measurement cells.
-
Inoculation and Addition of Test Compound: The medium is inoculated with the test microorganism, and different concentrations of the test compound are added.
-
Impedance Measurement: The electrical impedance of the culture is monitored over time. Microbial growth leads to changes in the ionic composition of the medium, which alters its electrical properties.
-
Data Analysis: The time it takes for a significant change in impedance to occur is measured. A delay in this time compared to a control (without the test compound) indicates antimicrobial activity.[1][2][3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for antimicrobial susceptibility testing.
Caption: Workflow for antimicrobial susceptibility testing.
Discussion
The available data suggests that undecane monoketone analogues, specifically undecan-2-one and undecan-3-one, exhibit limited efficacy against bacteria but demonstrate more significant activity against fungi, particularly Aspergillus niger.[1] The fungistatic activity of undecan-3-one has been noted to be high.[2][3] This suggests a potential selective antifungal action for these long-chain ketones.
The related long-chain epoxy-ketones, 3,4-epoxy-2-dodecanone and 3,4-epoxy-2-tridecanone, have shown specific inhibitory activity against the dermatophyte Trichophyton mentagrophytes.[4] This highlights the potential for further investigation into the structure-activity relationships of these compounds, where modifications to the alkyl chain length and the introduction of functional groups like epoxides could modulate their antimicrobial spectrum and potency.
It is important to note that the term "undecane dione analogues" can encompass a wide variety of structures depending on the position of the ketone groups. The antimicrobial activity of β-diketones, for example, is a broad area of research, with many synthetic derivatives showing promise.[5] Future studies should focus on the systematic synthesis and antimicrobial evaluation of various undecane dione isomers to build a more comprehensive understanding of their potential as antimicrobial agents. At present, a direct comparison of different undecane dione analogues is not possible due to the lack of specific data in the public domain. Researchers are encouraged to explore this chemical space to uncover novel antimicrobial leads.
References
- 1. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Experimental immunology Antimicrobial activity of undecan-3-one, undecan-3-ol and undec-3-yl acetate [termedia.pl]
- 4. Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Structural Analysis of Undecane-2,4-dione Derivatives via X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structures of various undecane-2,4-dione derivatives as determined by single-crystal X-ray diffraction. The data presented herein offers insights into the conformational and stereochemical properties of these compounds, which is crucial for understanding their structure-activity relationships and for rational drug design.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of spiro[5.5]this compound derivatives, offering a clear comparison of their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound (1) | C₁₇H₁₉NO₄ | Orthorhombic | Pna2₁ | 10.182(2) | 11.828(2) | 14.356(3) | 90 | 90 | 90 | 1729.0(6) | 4 | [1] |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound (2) | C₁₈H₂₀O₄ | Triclinic | P-1 | 8.7807(18) | 9.4383(19) | 11.450(2) | 98.64 | 103.28 | 99.44 | 893.4(3) | 2 | [1] |
| 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]this compound | C₁₈H₂₀O₄ | Monoclinic | Cc | 27.437(6) | 11.471(2) | 21.196(4) | 90 | 109.85 | 90 | 6275(2) | 16 | [1] |
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (1) | C₁₇H₁₉NO₄ | Monoclinic | P2₁/c | 6.2554(13) | 14.605(3) | 16.265(3) | 90 | 95.97 | 90 | 1477.9(5) | 4 | [2] |
| 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (2) | C₁₅H₁₄O₅ | Monoclinic | P2₁/c | 10.739(2) | 18.348(4) | 6.7799(14) | 90 | 104.20 | 90 | 1295.1(5) | 4 | [2] |
| 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]this compound | C₁₇H₁₉NO₄ | Triclinic | P-1 | 7.0264(14) | 7.8523(16) | 14.102(3) | 94.75 | 98.14 | 96.29 | 761.7(3) | 2 | [3] |
| 1,5-dioxaspiro[5.5]this compound | C₉H₁₂O₄ | Triclinic | P-1 | 9.459(2) | 9.473(2) | 20.390(4) | 88.15 | 88.60 | 89.88 | 1825.5 | 8 | [3] |
Experimental Protocols
A general overview of the methodologies employed in the structural determination of the presented this compound derivatives is outlined below. Specific details may vary between individual studies.
Synthesis and Crystallization: The synthesis of the derivatives typically involves a Knoevenagel condensation reaction between 1,5-dioxaspiro[5.5]this compound and a substituted benzaldehyde in a suitable solvent like ethanol.[1] Single crystals suitable for X-ray diffraction are commonly obtained by slow evaporation of the solvent from a solution of the purified compound. For instance, yellow crystals of 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione were grown from a petroleum ether and ethyl acetate mixture.[2]
X-ray Data Collection and Structure Refinement: Single-crystal X-ray diffraction data are collected at a controlled temperature, often 120 K or 170 K, using a diffractometer equipped with Mo Kα radiation.[4] The collected data is then processed, and the crystal structure is solved and refined using software packages such as SHELX.[1] The final structural models are validated and analyzed for geometric parameters and intermolecular interactions.
Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule, such as an this compound derivative, using X-ray diffraction.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Structural Insights and Comparison
The crystallographic data reveals significant diversity in the crystal packing and molecular conformations of these derivatives, largely influenced by the nature and position of the substituents on the benzylidene moiety.
For instance, the trimethoxybenzylidene derivatives (1 and 2) crystallize in different crystal systems, orthorhombic and triclinic, respectively.[1] This difference in packing is attributed to the presence of π-π stacking interactions in compound 2, in addition to the C-H···O and C-H···π interactions observed in both.[1] The conformation of the 1,3-dioxane ring is often found in a distorted envelope or a symmetric chair conformation.[1][3]
The planarity of the benzylidene group and the dihedral angle between this plane and the dione ring are also important structural features. In 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, the dihedral angle is 17.71°.[2] These subtle conformational differences can have a profound impact on the biological activity of the molecules by altering their ability to interact with target proteins.
This guide serves as a foundational resource for researchers engaged in the study of this compound derivatives. The provided data and protocols facilitate a deeper understanding of their structural chemistry and provide a basis for future research and development.
References
A Comparative Guide: Cross-Validation of HPLC and GC-MS Methods for the Analysis of Undecane-2,4-dione
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Undecane-2,4-dione, a beta-diketone of interest in various chemical and pharmaceutical applications. This objective comparison, supported by hypothetical experimental data, will assist in selecting the most suitable analytical method for specific research needs.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are presented below. These protocols are based on established methods for the analysis of beta-diketones and related volatile organic compounds.
High-Performance Liquid Chromatography (HPLC) Method
The analysis of beta-diketones like this compound by HPLC can be challenging due to potential keto-enol tautomerism affecting peak shape. To address this, a derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed, followed by reversed-phase chromatography.
Sample Preparation (Derivatization):
-
A standard stock solution of this compound (1 mg/mL) is prepared in acetonitrile.
-
Working standards are prepared by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
To 1 mL of each standard and sample solution, 1 mL of DNPH solution (50 mg DNPH in 100 mL of acetonitrile with 0.5 mL of concentrated hydrochloric acid) is added.
-
The mixture is vortexed and allowed to react at 40°C for 30 minutes.
-
After cooling to room temperature, the solution is filtered through a 0.45 µm syringe filter prior to injection.
HPLC-UV Instrument Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B in 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection | UV at 365 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. To enhance volatility and thermal stability, a silylation derivatization step is often beneficial for beta-diketones.
Sample Preparation (Derivatization):
-
A standard stock solution of this compound (1 mg/mL) is prepared in dichloromethane.
-
Working standards are prepared by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
To 100 µL of each standard and sample solution, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added.
-
The mixture is heated at 70°C for 60 minutes.
-
After cooling, 1 µL of the derivatized solution is injected into the GC-MS system.
GC-MS Instrument Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Data Presentation: Performance Comparison
The following table summarizes the hypothetical quantitative performance data for the cross-validation of the HPLC and GC-MS methods for the analysis of this compound.
| Performance Characteristic | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.5% | < 3.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.15 µg/mL |
| Analysis Time per Sample | ~25 minutes | ~20 minutes |
Visualizations
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Fundamental principles of HPLC and GC-MS separation and detection.
Conclusion
Both HPLC and GC-MS are viable methods for the quantification of this compound, with distinct advantages and disadvantages.
-
HPLC-UV: This method is robust, and with appropriate derivatization, provides excellent accuracy and precision. It is particularly advantageous for non-volatile or thermally labile compounds that may be present in the same sample matrix. However, its sensitivity is generally lower than that of GC-MS.
-
GC-MS: Offering superior sensitivity with lower limits of detection and quantification, GC-MS is the preferred method for trace-level analysis. The mass spectrometric detection provides a higher degree of selectivity and structural confirmation. The primary limitation is the requirement for the analyte to be volatile and thermally stable, which may necessitate a derivatization step.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For high-sensitivity and confirmatory analysis, GC-MS is the superior choice. For routine analysis in less complex matrices where high sensitivity is not the primary concern, HPLC-UV offers a reliable and accurate alternative. This cross-validation guide provides the foundational information for making an informed decision for the analysis of this compound and other beta-diketones.
Novel Spiro-Diketones Exhibit Promising In-Vitro Cytotoxicity Against Various Cancer Cell Lines
A growing body of research highlights the potential of novel spiro-diketone compounds as potent anti-cancer agents. Recent studies have demonstrated their significant cytotoxic effects against a range of human cancer cell lines, with some derivatives showing efficacy comparable to or greater than existing chemotherapy drugs.
Scientists are actively exploring the synthesis and cytotoxic evaluation of diverse spiro-diketone scaffolds, including spiro[azetidine-2, 3'-indole]-2', 4(1'H)-diones, spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-diones)], and spiro[chroman-2,4'-piperidin]-4-ones, among others. These compounds have been tested against various cancer cell lines such as breast (MCF-7, MDA-MB-453, MDA-MB-468), colon (SW 620, HCT-116), lung (NCI-H522, NCI-H23, H69AR), prostate (PC3), leukemia (HL60), and melanoma (A-375). The cytotoxicity of these novel compounds is often compared to standard chemotherapeutic agents like doxorubicin, 5-fluorouracil, and camptothecin.
Comparative Cytotoxicity Data (IC50, µM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several novel spiro-diketone derivatives against various cancer cell lines, as reported in recent literature.
| Compound Class | Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione | Compound 7g | MDA-MB-453 | Comparable to Doxorubicin | Doxorubicin | Not specified |
| Compound 7g | MDA-MB-468 | Comparable to Doxorubicin | Doxorubicin | Not specified | |
| Spiro[(dihydropyrazine-2,5-dione)...] | 3S,3'R isomer from Pro (7a) | MCF-7 | Comparable to Doxorubicin | Doxorubicin | Not specified |
| 3S,3'R isomer from Pro (7a) | SW 620 | Comparable to Doxorubicin | Doxorubicin | Not specified | |
| 3S,3'R isomer from Cys (11a) | MCF-7 | Comparable to Doxorubicin | Doxorubicin | Not specified | |
| 3S,3'R isomer from Cys (11a) | SW 620 | Comparable to Doxorubicin | Doxorubicin | Not specified | |
| 3S,3'R isomer from Met (12a) | MCF-7 | Comparable to Doxorubicin | Doxorubicin | Not specified | |
| 3S,3'R isomer from Met (12a) | SW 620 | Comparable to Doxorubicin | Doxorubicin | Not specified | |
| 3R,3'S isomer from D-Pro (7c) | MCF-7 | Comparable to Doxorubicin | Doxorubicin | Not specified | |
| 3R,3'S isomer from D-Pro (7c) | SW 620 | Comparable to Doxorubicin | Doxorubicin | Not specified | |
| Spiro[chroman-2,4'-piperidin]-4-one | Compound 16 | MCF-7 | 0.31 - 5.62 | - | - |
| Compound 16 | A2780 | 0.31 - 5.62 | - | - | |
| Compound 16 | HT-29 | 0.31 - 5.62 | - | - | |
| Spirooxindole-pyrrolidines | Compound 4 | HeLa | < 20 µg/ml | - | - |
| Compound 1 | HeLa | 70 µg/ml | - | - | |
| Di-spiropyrrolizidino Oxindole Andrographolide | CY2 | HCT116 | 10.5 (GI50) | Andrographolide | > CY2 |
| CY2 | MiaPaCa-2 | 11.2 (GI50) | Andrographolide | > CY2 | |
| CY2 | HepG2 | 16.6 (GI50) | Andrographolide | > CY2 | |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 | 2.31 | - | - |
| SPP10 | H69AR | 3.16 | - | - | |
| SPP10 | PC-3 | 4.2 | - | - | |
| Spiro Compounds (Microwave-Assisted Synthesis) | Compound 1c | HCT116 | 52.81 | - | - |
| Compound 1c | PC3 | 74.40 | - | - | |
| Compound 1c | HL60 | 49.72 | - | - | |
| Compound 1c | SNB19 | 101 | - | - | |
| Spirocyclic Bromotyrosine Analogs | Dichloro compound 18 | A-375 | 0.4 | Camptothecin | Not specified |
Experimental Protocols
The evaluation of the cytotoxic effects of these novel spiro-diketones typically involves the following experimental methodologies:
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the spiro-diketone compounds for a specified duration, typically 24, 48, or 72 hours.
Cytotoxicity Assays
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity. After treatment with the compounds, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The formazan is then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[1][2]
XTT Assay: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells. The advantage of XTT is that the resulting formazan product is water-soluble, simplifying the procedure. The absorbance of the formazan product is measured to determine cell viability.[2][3]
AlamarBlue™ Assay: This assay uses the indicator dye resazurin to measure cell viability. In viable cells, resazurin is reduced to the fluorescent resorufin. The fluorescence is measured to quantify the number of viable cells.[4]
Data Analysis
The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. These values are calculated from dose-response curves generated by plotting the percentage of cell viability against the logarithm of the compound concentration. Statistical analysis is performed using software such as GraphPad Prism.[2]
Mechanistic Insights and Signaling Pathways
Several studies have begun to elucidate the mechanisms by which spiro-diketones induce cell death. A common pathway involves the induction of apoptosis, or programmed cell death.
One study on di-spiropyrrolizidino oxindole andrographolide derivatives found that the most potent compound, CY2, induced apoptosis in HCT116 cells. This process was associated with cell rounding, nuclear fragmentation, and an increase in the percentage of apoptotic cells. The study also revealed that CY2 triggers cell cycle arrest at the G1 phase and promotes the generation of reactive oxygen species (ROS), implicating the mitochondrial pathway in the apoptotic process.[5]
Further investigation into the signaling pathways showed that treatment with CY2 led to the upregulation of pro-apoptotic proteins such as Bax and Bad, as well as p53 and caspases-3 and -9. Conversely, the anti-apoptotic protein Bcl-2 was downregulated. The study also observed a decrease in the levels of cytosolic NF-κB p65, PI3K, and phosphorylated Akt, suggesting an inhibition of pro-survival signaling pathways.[5]
In another study, spiro-pyrrolopyridazine derivatives, particularly SPP10, were found to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting the pro-apoptotic protein Bax and cytochrome c.[6] Furthermore, SPP10 demonstrated significant inhibitory activity against the epidermal growth factor receptor (EGFR), a key protein in cell proliferation.[6]
The following diagram illustrates a simplified overview of the apoptotic signaling pathway induced by some novel spiro-diketones.
Caption: Apoptotic pathway induced by some novel spiro-diketones.
The continued investigation into the synthesis, cytotoxic activity, and mechanisms of action of novel spiro-diketones holds significant promise for the development of new and more effective cancer therapies. Future research will likely focus on optimizing the structure of these compounds to enhance their potency and selectivity for cancer cells, as well as conducting in-vivo studies to validate their therapeutic potential.
References
- 1. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives | PLOS One [journals.plos.org]
- 6. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DFT Studies on the Stability of Undecane-2,4-dione Tautomers: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tautomeric stability of undecane-2,4-dione, drawing upon computational studies of analogous β-diketone systems. While direct experimental or Density Functional Theory (DFT) data for this compound is not extensively available in peer-reviewed literature, the principles governing keto-enol tautomerism in β-dicarbonyl compounds are well-established. This guide extrapolates from these principles to provide an objective comparison of the expected stability of this compound tautomers.
Introduction to Tautomerism in β-Diketones
This compound, as a β-diketone, exists in a dynamic equilibrium between its diketo and several enol tautomers. The position of this equilibrium is a critical factor in its chemical reactivity, physical properties, and potential biological activity. The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, the nature of the solvent, and the electronic and steric effects of substituents.[1][2][3]
The primary tautomeric forms of this compound are the diketo form and two possible enol forms, arising from the deprotonation of the C3 methylene group and subsequent protonation of either the C2 or C4 carbonyl oxygen. The enol forms can exist as different geometric isomers (E/Z). The chelated cis-enol forms are generally the most stable due to the formation of a pseudo-aromatic six-membered ring via a strong intramolecular hydrogen bond.[4][5]
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium of this compound.
Comparative Stability Analysis
The relative stability of the tautomers of this compound is expected to follow general trends observed for other unsymmetrical β-diketones. The major contributing factor to the stability of the enol form is the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring.[2][4][5]
| Tautomer | Gas Phase Stability | Non-Polar Solvent Stability | Polar Solvent Stability | Key Stabilizing/Destabilizing Factors |
| Diketo form | Less Stable | Less Stable | More Stabilized | Dipole-dipole interactions with polar solvents can stabilize the diketo form.[6][7] The absence of intramolecular hydrogen bonding makes it less stable in the gas phase and non-polar solvents compared to the enol forms. |
| (Z)-4-hydroxyundec-3-en-2-one | More Stable | More Stable | Less Stabilized | Strong intramolecular hydrogen bond forms a stable six-membered ring.[4][5] Conjugation of the C=C and C=O bonds provides additional stability. This enol form is generally favored over the other enol form due to the electron-donating nature of the longer alkyl chain. |
| (Z)-2-hydroxyundec-2-en-4-one | Stable | Stable | Less Stabilized | Also stabilized by a strong intramolecular hydrogen bond and conjugation. Its relative stability compared to the other enol form depends on the subtle electronic effects of the methyl versus the nonyl group. |
Experimental and Computational Methodologies
To definitively determine the tautomeric stability of this compound, the following experimental and computational protocols are recommended:
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence and integration of signals for the enolic proton (typically δ > 15 ppm), the vinyl proton, and the methylene protons of the diketo form can be used to determine the relative concentrations of the tautomers in various deuterated solvents.
-
¹³C NMR: Chemical shifts of the carbonyl carbons and the enolic carbons provide further evidence for the tautomeric equilibrium.
-
-
Infrared (IR) Spectroscopy:
-
The diketo form will exhibit two distinct C=O stretching frequencies (around 1700-1730 cm⁻¹).
-
The enol form will show a C=O stretch at a lower frequency (around 1600-1650 cm⁻¹) due to conjugation and a broad O-H stretch.
-
Computational Protocol: Density Functional Theory (DFT)
A robust computational approach to determine the relative stabilities of the this compound tautomers would involve the following steps:
-
Geometry Optimization:
-
The initial structures of the diketo and all possible enol tautomers (including E/Z isomers) would be built.
-
Geometry optimization would be performed using a suitable DFT functional, such as B3LYP or M06-2X, with a sufficiently large basis set, for example, 6-311++G(d,p).[8]
-
-
Frequency Calculations:
-
Harmonic frequency calculations would be performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).
-
These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Energy Calculations:
-
The relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers would be calculated to determine their relative stabilities. The tautomer with the lowest energy is the most stable.
-
To model solvent effects, the Polarizable Continuum Model (PCM) can be employed.[9]
-
Logical Workflow for Tautomer Stability Analysis
Caption: Workflow for analyzing tautomer stability.
Conclusion
Based on established principles of β-diketone tautomerism, the enol forms of this compound, particularly the chelated (Z)-isomers, are expected to be significantly more stable than the diketo form in the gas phase and in non-polar solvents. This stability is primarily attributed to the formation of a strong intramolecular hydrogen bond and resonance stabilization. In polar solvents, the diketo form is expected to be relatively more stabilized, potentially shifting the equilibrium. Definitive quantification of the tautomeric ratios for this compound requires specific experimental (NMR, IR) and computational (DFT) studies following the outlined protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. fiveable.me [fiveable.me]
- 4. What is the most stable structure amongst the keto-enol tautomers of pentane-2,4-dione? - ECHEMI [echemi.com]
- 5. organic chemistry - What is the most stable structure amongst the keto-enol tautomers of pentane-2,4-dione? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Study on the Synthesis of Undecane-2,4-dione and Other Beta-Diketones
For Immediate Release
This guide provides a comprehensive benchmark analysis of the synthesis of undecane-2,4-dione, comparing it with other relevant beta-diketones. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of synthetic methodologies, experimental data, and reaction pathways.
Executive Summary
The synthesis of beta-diketones is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, and materials science. This report focuses on the Claisen condensation as a primary synthetic route, evaluating its efficiency in producing this compound alongside other key beta-diketones such as pentane-2,4-dione (acetylacetone) and 1,3-diphenylpropane-1,3-dione (dibenzoylmethane). Our findings indicate that while the Claisen condensation is a versatile and widely applicable method, reaction yields and optimal conditions vary significantly depending on the specific substrates and catalysts employed.
Comparative Analysis of Beta-Diketone Synthesis
The Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a ketone in the presence of a strong base, remains the most prevalent method for synthesizing beta-diketones.[1] The following table summarizes key experimental data for the synthesis of this compound and other representative beta-diketones via this method.
| Beta-Diketone | Reactants | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Methyl nonanoate, Acetone | Sodium ethoxide | Ethanol | 6 h (Heating) | Reflux | Estimated ~60-70% |
| Pentane-2,4-dione | Ethyl acetate, Acetone | Sodium ethoxide | Not specified | Not specified | Not specified | Not specified |
| 1,3-Diphenylpropane-1,3-dione | Methyl benzoate, Acetophenone | Calcium oxide | Toluene | 3-6 h | 150-200 °C | 89% |
| 1,6-di(thiophen-2-yl)hexane-1,6-dione | Adipoyl chloride, Thiophene | AlCl₃ | CH₂Cl₂ | 1.75 h | Room Temp | 88% |
| 1-(2-Thienyl)butane-1,3-dione | 2-acetylthiophene, Ethyl acetate | NaH | Not specified | Not specified | Not specified | 71%[2] |
Note: A specific experimental yield for this compound via Claisen condensation of methyl nonanoate and acetone was not explicitly found in the searched literature. The estimated yield is based on typical yields for similar aliphatic beta-diketones.
Experimental Protocols
A generalized experimental protocol for the synthesis of beta-diketones via the Claisen condensation is provided below, which can be adapted for specific target molecules.
General Procedure for Claisen Condensation:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a suitable solvent (e.g., ethanol, diethyl ether, or THF) and a strong base (e.g., sodium ethoxide, sodium hydride).
-
Reactant Addition: The ester (e.g., methyl nonanoate) and the ketone (e.g., acetone) are added to the flask. The order of addition may vary depending on the specific procedure.
-
Reaction: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., HCl or H₂SO₄) to neutralize the base.
-
Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation, recrystallization, or column chromatography.
Visualizing the Synthesis Pathway
The following diagrams illustrate the general workflow and a key reaction mechanism in the synthesis of beta-diketones.
Conclusion
The synthesis of this compound and other beta-diketones is efficiently achieved through the Claisen condensation. While the general principles of this reaction are well-understood, the optimization of reaction conditions, including the choice of base and solvent, is crucial for achieving high yields. The data presented in this guide serves as a valuable resource for researchers aiming to synthesize these important chemical intermediates, providing a foundation for further process development and optimization.
References
Reproducibility of Biological Assays for Undecane-2,4-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reproducibility of key biological assays relevant to the study of Undecane-2,4-dione derivatives. While specific reproducibility data for this class of compounds is limited in publicly available literature, this document outlines the critical factors influencing the reliability of common assays used to determine their anti-inflammatory and antimicrobial properties. The information presented is based on established principles of assay validation and data from related compounds.
I. Biological Activities and Assay Methodologies
This compound and its derivatives are of interest for their potential therapeutic applications. Based on the biological activities of structurally similar compounds, the primary areas of investigation include their anti-inflammatory and antimicrobial effects.
A. Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is primarily assessed through their ability to modulate key inflammatory signaling pathways. Two common assays in this context are the Nuclear Factor-kappa B (NF-κB) translocation assay and the cyclic AMP (cAMP) assay.
Table 1: Comparison of Anti-inflammatory Assays for this compound Derivatives
| Assay | Principle | Common Readout | Key Reproducibility Factors |
| NF-κB Translocation Assay | Measures the movement of the NF-κB transcription factor from the cytoplasm to the nucleus upon inflammatory stimulation. | Fluorescence intensity ratio (nucleus/cytoplasm) | Cell line stability, passage number, stimulus consistency (e.g., TNF-α concentration), fixation and permeabilization protocols, antibody quality, and image analysis parameters.[1][2][3] |
| cAMP Assay | Quantifies the intracellular levels of cyclic AMP, a second messenger involved in inflammatory signaling. | Luminescence, Fluorescence Resonance Energy Transfer (FRET), or Enzyme-Linked Immunosorbent Assay (ELISA) | Cell density, agonist/antagonist concentration, incubation times, lysis buffer composition, and standard curve accuracy.[4][5][6][7] |
1. NF-κB (p65) Translocation Assay:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or RAW 264.7) in a 96-well imaging plate and incubate until adherent.
-
Compound Treatment: Pre-incubate cells with various concentrations of the this compound derivative or vehicle control for a specified time.
-
Stimulation: Induce inflammation by adding a stimulating agent, such as Tumor Necrosis Factor-alpha (TNF-α), and incubate for a time determined by kinetic experiments.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system.[1] Quantify the fluorescence intensity of the p65 antibody in the nuclear and cytoplasmic compartments to determine the translocation ratio.
2. Intracellular cAMP Assay:
-
Cell Culture: Seed cells (e.g., HEK293) into a 96-well plate and grow to a specific confluency.
-
Compound Incubation: Treat the cells with the this compound derivative or control.
-
Lysis and Detection: Lyse the cells to release intracellular cAMP. The cAMP levels are then measured using a competitive immunoassay format, often employing a luminescent or fluorescent readout.[6]
-
Data Analysis: Generate a standard curve with known cAMP concentrations to interpolate the sample concentrations.
B. Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives can be quantified by determining the minimum inhibitory concentration (MIC) against various microorganisms.
Table 2: Antimicrobial Assay for this compound Derivatives
| Assay | Principle | Common Readout | Key Reproducibility Factors |
| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. | Turbidity (visual or spectrophotometric) | Inoculum size and preparation, growth medium composition and pH, incubation time and temperature, and the specific strain of the microorganism used.[8][9][10] |
1. Broth Microdilution MIC Assay:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
II. Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the NF-κB signaling pathway, a general experimental workflow for assessing bioactivity, and the logical relationship in determining assay reproducibility.
III. Conclusion and Recommendations
The reproducibility of biological assays for this compound derivatives is paramount for reliable drug discovery and development. While specific inter-laboratory studies on these compounds are not widely reported, the principles of good laboratory practice and thorough assay validation are universally applicable.
For researchers working with this compound derivatives, it is crucial to:
-
Establish and adhere to detailed, standardized protocols for all biological assays.
-
Implement rigorous quality control measures for all reagents, cell lines, and microbial strains.
-
Ensure proper training of all personnel involved in performing the assays.
-
Perform regular calibration and maintenance of all instrumentation.
-
Utilize appropriate statistical methods to assess the variability and reproducibility of the data.
By carefully controlling for the factors outlined in this guide, researchers can enhance the reliability and comparability of their findings, ultimately accelerating the evaluation of the therapeutic potential of this compound derivatives.
References
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System [mdpi.com]
- 4. Table 1. [Comparison of popular cAMP assay technologies]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - IT [thermofisher.com]
- 7. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. researchgate.net [researchgate.net]
- 10. Variations in MIC value caused by differences in experimental protocol. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Undecane-2,4-dione: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in the fast-paced world of drug development, having clear, immediate, and reliable information on chemical handling is paramount. This document provides a detailed guide to the presumed proper disposal procedures for Undecane-2,4-dione, ensuring the safety of personnel and compliance with regulatory standards.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not located in publicly available resources. The following procedures are based on the general principles of handling aliphatic ketones and data from the SDS of n-Undecane, a compound with the same carbon backbone. This information should be considered as general guidance. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for definitive disposal instructions.
Presumptive Disposal Protocol for this compound
Given the flammable nature of related compounds like n-Undecane, this compound should be treated as a flammable liquid. The following step-by-step process is recommended for its disposal:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A flame-retardant laboratory coat
-
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with flammable organic liquids.
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to pressurization, fire, or explosion.
-
-
Storage of Waste:
-
Disposal Request:
-
Once the waste container is ready for pickup, follow your institution's procedures for chemical waste disposal. This typically involves submitting a request to the EHS department.
-
Provide all known information about the waste, including its name (this compound) and any other components mixed with it.
-
-
Spill Management:
-
In case of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Ventilate the area.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][3]
-
Collect the absorbent material and the spilled chemical into a sealed container for disposal.[2][3]
-
Clean the spill area thoroughly.
-
Quantitative Hazard Data for n-Undecane
The following table summarizes key quantitative data from the Safety Data Sheet for n-Undecane. This information is provided as a reference to underscore the potential hazards associated with a C11 aliphatic compound.
| Hazard Parameter | Value | Reference |
| Flash Point | 65 °C (149 °F) | [2] |
| Autoignition Temperature | 201.85 °C (395.33 °F) (estimated) | [2] |
| Flammability | Combustible liquid | [2] |
| Aspiration Hazard | May be fatal if swallowed and enters airways | [1][2][3] |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making process for the disposal of laboratory chemical waste. This workflow emphasizes the importance of identifying the chemical, consulting the SDS, and involving the EHS department.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these guidelines and, most importantly, by working in close collaboration with your institution's EHS professionals, you can ensure the safe and compliant disposal of this compound and all laboratory chemicals. This commitment to safety is fundamental to the integrity of your research and the well-being of your colleagues.
References
Personal protective equipment for handling Undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, operation, and disposal of Undecane-2,4-dione. The following procedures are based on the general safety protocols for beta-diketones and related chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet for this compound was not located, the hazards can be inferred from structurally similar beta-diketones. These compounds are typically combustible liquids and may cause skin and eye irritation. Inhalation of vapors may also be harmful. Therefore, a cautious approach with appropriate PPE is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Recommended PPE |
| Routine Handling/Weighing | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat |
| Heating or Generating Aerosols | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical safety goggles and a face shield- Flame-retardant laboratory coat- Use of a fume hood is mandatory |
| Spill Cleanup | - Chemical-resistant gloves, boots, and apron- Splash-proof goggles- Respiratory protection (e.g., air-purifying respirator with organic vapor cartridges) may be necessary depending on the spill size and ventilation.[1] |
| Fire Emergency | - Self-contained breathing apparatus (SCBA)- Full protective, flame-retardant clothing.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Store in a cool, dry place away from heat, sparks, and open flames.[1][2][3]
-
Ground and bond containers when transferring material to prevent static discharge.[3][4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[3]
Spill Response:
-
Evacuate the immediate area and eliminate all ignition sources.[1]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of contaminated materials as hazardous waste.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1]
-
Do not dispose of it down the drain or into the environment.[3]
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
Experimental Workflow and Safety Procedures
Below is a generalized workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
